2-Chloro-8-methylquinoline-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRSXNRWFUUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351038 | |
| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-26-0 | |
| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-8-methylquinoline-3-carbaldehyde, a key intermediate in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the prevalent synthetic methodologies. The core focus is on the Vilsmeier-Haack reaction, detailing its mechanism, experimental protocol, and optimization strategies. Alternative synthetic routes are also explored, providing a comparative analysis to aid in methodological selection. This guide emphasizes scientific integrity, reproducibility, and safety, grounding all protocols and claims in authoritative references.
Introduction and Significance
This compound is a versatile heterocyclic compound. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of a chlorine atom at the 2-position and a formyl group at the 3-position makes this molecule a highly reactive synthon, amenable to a variety of chemical transformations.[1][2] These reactive sites allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, making it a valuable building block in drug discovery and materials science.
The strategic placement of the methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially modulating its biological activity and physicochemical characteristics. This guide will delve into the primary synthetic route to this important intermediate, providing a robust and reproducible protocol.
Primary Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines, including the target compound, is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5]
Mechanistic Insights
The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes proceeds through a series of electrophilic substitution and cyclization steps. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphoryl chloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of the quinoline ring system.
-
Hydrolysis: Subsequent hydrolysis of the intermediate yields the final 2-chloro-3-formylquinoline product.
The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, generally facilitates the cyclization process.
Experimental Protocol
This protocol is a synthesized representation from multiple established sources and should be adapted and optimized for specific laboratory conditions.[3][5][6][7][8]
Materials:
-
2-Methylacetanilide (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add freshly distilled POCl₃ (15 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.[7]
-
After the addition is complete, add 2-methylacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Once the addition of the acetanilide is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux at 80-90 °C for 4-10 hours.[3][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][5]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a pale yellow solid.[6]
Visualization of the Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Alternative Synthetic Pathways
While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of quinoline-3-carbaldehydes exist, though they may be less direct for this specific target.
Oxidation of the Corresponding Alcohol
An alternative route involves the oxidation of the corresponding primary alcohol, (2-chloro-8-methylquinolin-3-yl)methanol. This precursor would first need to be synthesized, potentially from the target aldehyde itself via reduction, or through a multi-step sequence starting from a different quinoline derivative.
Plausible Precursor Synthesis:
-
Reduction of the Aldehyde: The most straightforward, albeit circular for primary synthesis, is the reduction of this compound using a mild reducing agent like sodium borohydride (NaBH₄).
-
From a Carboxylic Acid: Synthesis and subsequent reduction of 2-chloro-8-methylquinoline-3-carboxylic acid.
Oxidation Step:
The oxidation of (2-chloro-8-methylquinolin-3-yl)methanol to the aldehyde can be achieved using various oxidizing agents. Care must be taken to avoid over-oxidation to the carboxylic acid.[9]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild, selective for primary alcohols to aldehydes | Stoichiometric, chromium waste |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature | Mild, high-yielding, broad functional group tolerance | Can be explosive under certain conditions, expensive |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM), low temperature (-78 °C) | High yields, mild conditions | Requires cryogenic temperatures, unpleasant odor |
Pathway Selection Logic
The choice of synthetic pathway depends on several factors including the availability of starting materials, scalability, cost, and safety considerations. The Vilsmeier-Haack reaction is generally preferred for its efficiency and the directness of the route from a readily available acetanilide.
Caption: Decision tree for selecting a synthetic pathway.
Conclusion
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a robust and well-documented method. This guide has provided a detailed protocol, mechanistic background, and a comparative look at alternative strategies to empower researchers in their synthetic endeavors. The versatility of the title compound as a chemical intermediate ensures its continued importance in the fields of medicinal chemistry and materials science. Adherence to the principles of scientific integrity, safety, and reproducibility outlined herein is paramount for successful synthesis.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
- 6. rsc.org [rsc.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. benchchem.com [benchchem.com]
physicochemical properties of 2-Chloro-8-methylquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-methylquinoline-3-carbaldehyde
Foreword: A Senior Application Scientist's Perspective
Welcome to this comprehensive technical guide on this compound. As a cornerstone intermediate in modern synthetic chemistry, this molecule is more than just a collection of atoms; it is a gateway to novel therapeutic agents and advanced materials.[1] In my years in the field, I have seen firsthand how a deep, causal understanding of a compound's properties can transform a research project from a series of routine steps into an elegant and efficient synthesis.
This guide is structured to move beyond a simple recitation of data. We will delve into the why—the reasons behind its specific characteristics, the logic of its synthesis, and the rationale for the analytical techniques used to confirm its identity and purity. Our goal is to equip you, the researcher, with not just the what, but the foundational knowledge to confidently and creatively utilize this versatile building block in your own work.
Molecular Identity and Core Characteristics
This compound is a substituted heterocyclic aromatic compound. Its structure features a quinoline bicyclic system, which is essentially a benzene ring fused to a pyridine ring.[2] This core is functionalized with a chlorine atom at the 2-position, a carbaldehyde (formyl) group at the 3-position, and a methyl group at the 8-position. This specific arrangement of functional groups dictates its reactivity and physicochemical profile, making it a valuable synthon.[3][4]
The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The chloro, methyl, and aldehyde substituents on this scaffold provide reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
Caption: Chemical structure of this compound.
Core Physicochemical Data
A precise understanding of a compound's physical properties is non-negotiable for successful experimental design, whether for reaction setup, purification, or formulation. The data for this compound, compiled from various suppliers and literature, is summarized below.
| Property | Value | Source(s) |
| CAS Number | 73568-26-0 | [5][6][7] |
| Molecular Formula | C₁₁H₈ClNO | [5][6][7] |
| Molecular Weight | 205.64 g/mol | [5][6][7] |
| Appearance | Yellow to yellow-brown crystalline powder | [5][6] |
| Melting Point | 138-141 °C | [5][6][7] |
| Boiling Point | 350.8 ± 37.0 °C (Predicted) | [5][6] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | -1.29 ± 0.50 (Predicted) | [5][6] |
| InChI Key | YPBRSXNRWFUUOE-UHFFFAOYSA-N | [7] |
| SMILES | [H]C(=O)c1cc2cccc(C)c2nc1Cl | [7] |
Expert Insights: The melting point is a critical parameter, not just as an identifier, but as a primary indicator of purity. A sharp melting range (e.g., within 1-2 °C) suggests a high-purity sample, whereas a broad or depressed range is a red flag for impurities. The predicted high boiling point and solid crystalline form are consistent with a planar, aromatic structure with moderate molecular weight, which allows for efficient crystal lattice packing.
Synthesis and Reactivity Profile
The Vilsmeier-Haack Reaction: An Elegant Formylation
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.
The Causality Behind the Method: The choice of the Vilsmeier-Haack reaction is strategic. It involves treating a substituted acetanilide (the precursor) with a Vilsmeier reagent, which is typically formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).[3][8][9] This process accomplishes two key transformations in one pot: the formylation and the cyclization to form the quinoline ring, with the hydroxyl group at the 2-position being subsequently converted to the chloro group by the excess reagent. This one-pot nature makes it an atom-economical and efficient synthetic route.[10]
Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.
Key Reactivity
The chemical personality of this molecule is defined by its three functional groups:
-
The Aldehyde Group: This is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[2][3] This reactivity is fundamental to its use as a building block for larger, more complex heterocyclic systems.
-
The 2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the 2-position, further diversifying the molecular scaffold.
-
The Quinoline Ring: The aromatic system can undergo electrophilic substitution, although the existing substituents will direct the position of new groups.
This trifecta of reactivity makes this compound a highly versatile intermediate for combinatorial chemistry and targeted synthesis.[5][6][11]
Analytical Characterization Protocols
A self-validating system of protocols is essential for confirming the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the puzzle, and together they form an undeniable confirmation.
Caption: A logical workflow for the complete analytical characterization.
Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on literature methods.[8][10]
-
Reagent Preparation (0-5 °C): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3 eq.). Cool the flask in an ice-salt bath.
-
Expertise & Experience: Cooling is critical. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Slow, controlled addition prevents runaway reactions and ensures high yield of the reactive species.
-
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 5-10 eq.) dropwise to the cooled DMF with vigorous stirring over 20-30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 20 minutes in the ice bath.
-
Addition of Substrate: Add 2-methylacetanilide (1 eq.) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and reflux for 4-10 hours.
-
Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 chloroform:ethyl acetate mobile phase). The disappearance of the starting acetanilide spot and the appearance of a new, lower Rf spot indicates product formation.[8]
-
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Causality: This step hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent. The product, being sparingly soluble in water, will precipitate out.
-
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure this compound as a yellow crystalline powder.[8]
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Expertise & Experience: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Expected Spectral Features: The spectrum should be consistent with the structure. Key expected signals include:
-
A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 10.5-11.0 ppm.[9]
-
A singlet for the proton at the 4-position (H-4) of the quinoline ring, also at a downfield position (e.g., δ ~8.7-8.9 ppm).[8][9]
-
A multiplet pattern in the aromatic region (δ ~7.2-8.2 ppm) corresponding to the three protons on the benzene portion of the quinoline ring.
-
A singlet for the methyl group (-CH₃) protons at an upfield position (δ ~2.4-2.8 ppm).[8]
-
Protocol: Characterization by FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline product with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Expected Spectral Features:
-
A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected around 1680-1705 cm⁻¹.[9]
-
Characteristic C-H stretching bands for the aldehyde proton, often seen as two weak bands around 2850 and 2750 cm⁻¹.[9]
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[8][9]
-
A C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ region.[8]
-
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
-
Hazard Classifications: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6][7][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[7][13]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][6] This protects the compound from moisture and light-induced degradation.
Conclusion and Future Outlook
This compound is a well-characterized and highly valuable synthetic intermediate. Its predictable physicochemical properties, coupled with a robust and scalable synthesis via the Vilsmeier-Haack reaction, make it an accessible starting material for a multitude of research applications. Its true power lies in its versatile reactivity, offering multiple avenues for derivatization to build complex molecular architectures. As the search for novel pharmaceuticals and functional materials continues, the strategic application of foundational building blocks like this one will remain a critical driver of innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE price,buy 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE - chemicalbook [chemicalbook.com]
- 6. This compound , ≥98% , 73568-26-0 - CookeChem [cookechem.com]
- 7. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]
- 8. chemijournal.com [chemijournal.com]
- 9. ijsr.net [ijsr.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
2-Chloro-8-methylquinoline-3-carbaldehyde CAS number
An In-depth Technical Guide to 2-Chloro-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Quinoline Building Block
This compound is a highly functionalized heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Identified by its CAS Number 73568-26-0 , this molecule serves as a pivotal intermediate for the synthesis of a wide array of more complex structures.[1][2][3][4] Its quinoline core is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] The presence of a reactive aldehyde group at the 3-position and a labile chlorine atom at the 2-position makes it an exceptionally valuable precursor for constructing diverse molecular architectures, particularly in the field of drug discovery and materials science.[1][6][7] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective handling, storage, and application in synthesis. The compound typically appears as a white to yellow-brown crystalline solid.[1][3] A consolidation of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 73568-26-0 | [2][3] |
| Molecular Formula | C₁₁H₈ClNO | [1][3] |
| Molecular Weight | 205.64 g/mol | [1][3] |
| Melting Point | 136-143 °C | [1][3][8] |
| Appearance | White to yellow-brown crystalline solid | [1][3] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, keep in dark place, inert atmosphere | [1][3] |
| SMILES String | [H]C(=O)c1cc2cccc(C)c2nc1Cl | |
| InChI Key | YPBRSXNRWFUUOE-UHFFFAOYSA-N |
Core Synthesis: The Vilsmeier-Haack Reaction
The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][9] This reaction facilitates the formylation and cyclization of substituted acetanilides in a one-pot procedure, offering high yields and operational simplicity.[9]
Causality of the Mechanism
The reaction proceeds through the formation of the "Vilsmeier reagent," a chloroiminium ion, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][11][12][13] This electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic ring of a substituted acetanilide. A subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system. The presence of the chloro and formyl groups is a direct consequence of the specific reagents used in this powerful transformation.[7]
Caption: Vilsmeier-Haack Synthesis Workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[9][14]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 mmol) in an ice bath and stir for 20 minutes.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 15 mmol) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature below 5°C.
-
Substrate Addition: To this mixture, add the substituted acetanilide (e.g., 2-methylacetanilide, 1 mmol).
-
Reaction: Allow the mixture to warm to room temperature and then heat at 80-90°C for 7-10 hours, using a condenser.[14] Monitor the reaction's progress using thin-layer chromatography (TLC).[9]
-
Workup: Once the reaction is complete, carefully pour the reaction mass onto crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from ethanol to yield the pure this compound.[14]
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aldehyde group is a prime site for condensation reactions, while the chloro group is susceptible to nucleophilic substitution.[7]
Reactions at the Aldehyde Group: Schiff Base Formation
The formyl group readily condenses with primary amines, hydrazines, and other nucleophiles to form a variety of derivatives.[7] A particularly important transformation is the formation of Schiff bases (imines), which are themselves valuable precursors for synthesizing other heterocyclic systems and are often investigated for their biological activity.[7][15]
For instance, reacting this compound with a substituted aniline in a suitable solvent like ethanol or acetone yields the corresponding N-aryl-1-(2-chloro-8-methylquinolin-3-yl)methanimine.[7]
Caption: Schiff Base Formation from the Aldehyde.
Reactions at the Chloro Group
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functionalities, including alkoxy, amino, and thioether groups, further diversifying the molecular scaffold.[16]
Applications in Drug Discovery and Beyond
The quinoline framework is a cornerstone in medicinal chemistry. Derivatives of this compound are actively investigated for a range of therapeutic applications.
-
Antimicrobial Agents: The compound serves as a starting material for synthesizing novel Schiff bases and other heterocyclic systems that have shown potential as antibacterial and antifungal agents.[8][15]
-
Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity.[5][6] This aldehyde is a key building block for creating new compounds for evaluation as potential cancer therapeutics.[1][14]
-
Enzyme Inhibition: Its derivatives are utilized in biochemical studies to probe enzyme active sites and develop inhibitors for various therapeutic targets.[1]
-
Fluorescent Probes: The quinoline ring system's inherent fluorescence can be modulated through chemical modification, making these compounds candidates for the design of fluorescent probes for biological imaging.[1]
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential. This compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. A dust mask is recommended when handling the solid powder.
-
Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to maintain its stability.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Conclusion
This compound (CAS: 73568-26-0) is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for generating molecular diversity. The continued exploration of its chemistry promises to yield novel compounds with significant therapeutic and technological potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 73568-26-0|this compound|BLD Pharm [bldpharm.com]
- 3. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE price,buy 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Vilsmeier haack rxn | PPTX [slideshare.net]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. name-reaction.com [name-reaction.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 2-Chloro-8-methylquinoline-3-carbaldehyde
This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of 2-Chloro-8-methylquinoline-3-carbaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering field-proven insights into the experimental choices and the implications of the structural features of this compound.
Introduction: The Significance of Quinoline Scaffolds
Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic and natural products with a wide array of pharmacological activities. Their versatile biological profile includes applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern on the quinoline ring system significantly influences the molecule's chemical reactivity and biological efficacy. The title compound, this compound, is a key intermediate in the synthesis of more complex, biologically active molecules. The presence of a reactive aldehyde group at the 3-position and a chloro substituent at the 2-position makes it a versatile precursor for a variety of chemical transformations, including the formation of Schiff bases and the synthesis of fused heterocyclic systems.[1][2] Understanding its precise three-dimensional structure is paramount for designing novel derivatives with tailored properties.
Synthesis and Crystallization: A Methodological Deep Dive
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction.[2][3] This electrophilic substitution reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds.
Causality Behind the Vilsmeier-Haack Approach
The choice of the Vilsmeier-Haack reaction is dictated by its efficiency and regioselectivity. The reaction proceeds via the formation of a Vilsmeier reagent, typically from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This electrophilic species then attacks the electron-rich aromatic ring of an acetanilide precursor. The subsequent intramolecular cyclization and hydrolysis yield the desired 2-chloroquinoline-3-carbaldehyde derivative. The substitution pattern on the starting acetanilide directs the final substitution on the quinoline ring. For the title compound, N-(2-tolyl)acetamide is the logical starting material.
Experimental Protocol: Synthesis
A detailed, self-validating protocol for the synthesis is as follows:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (30 mmol) is cooled to 0-5 °C in an ice bath. Phosphorus oxychloride (70 mmol) is added dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at the same temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.
-
Reaction with Acetanilide: N-(2-tolyl)acetamide (10 mmol) is added portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression and Monitoring: The reaction mixture is then heated to 80-90 °C and refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2] For methyl-substituted quinolines, the reaction may require heating for 4 to 15 hours.[2][4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallization: The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product.[4]
Obtaining Single Crystals for X-ray Diffraction
The growth of high-quality single crystals is a critical step for accurate structural determination. For this compound, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a mixture of petroleum ether and ethyl acetate at room temperature.[4] The choice of solvent system is crucial; it must be one in which the compound has moderate solubility, allowing for slow, ordered crystal growth rather than rapid precipitation.
Crystal Structure Analysis: Unveiling the Molecular Architecture
The definitive three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction.[4][5]
Crystallographic Data
The key crystallographic parameters are summarized in the table below, providing a quantitative description of the crystal lattice and the conditions of the data collection.
| Parameter | Value |
| Chemical Formula | C₁₁H₈ClNO |
| Formula Weight | 205.63 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8576 (5) |
| b (Å) | 7.4936 (6) |
| c (Å) | 18.5003 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 950.70 (13) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.437 |
| Temperature (K) | 290 |
| R-factor | 0.048 |
Data sourced from Khan et al. (2009).[4]
Molecular Geometry and Conformation
The crystallographic analysis reveals that the quinoline fused-ring system is essentially planar, with a root-mean-square deviation of 0.005 Å.[4][5][6] The formyl group, however, is slightly twisted out of this plane. This deviation is quantified by the C—C—C—O torsion angles of 8.8 (7)° and -172.8 (4)°.[4][5][6]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-8-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-8-methylquinoline-3-carbaldehyde in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-chloro-8-methylquinoline-3-carbaldehyde, a key intermediate in pharmaceutical and synthetic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility, offering a framework for its effective use in various laboratory and industrial applications.
Introduction: The Chemical Landscape of a Versatile Intermediate
This compound, with the empirical formula C₁₁H₈ClNO, is a solid crystalline compound characterized by a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 8-position, and a carbaldehyde group at the 3-position.[2][3] This unique arrangement of functional groups imparts a specific polarity and reactivity to the molecule, making it a valuable precursor in the synthesis of a wide range of biologically active compounds, including potential antimicrobial and anticancer agents.[2]
The solubility of this compound is a critical parameter that governs its utility in various synthetic protocols, purification techniques, and formulation development. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, achieving desired yields, and ensuring the purity of the final products.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| CAS Number | 73568-26-0 | [3] |
| Molecular Weight | 205.64 g/mol | [3][4] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 138-141 °C | [1][3] |
| Empirical Formula | C₁₁H₈ClNO | [3] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The solubility of this compound in a given organic solvent is determined by the interplay of intermolecular forces between the solute and solvent molecules. The key structural features influencing its solubility are:
-
The Quinoline Ring System: This bicyclic aromatic structure is largely nonpolar and contributes to its solubility in solvents that can engage in π-π stacking and van der Waals interactions.
-
The Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity.
-
The Methyl Group: This alkyl group is nonpolar and enhances solubility in nonpolar solvents.
-
The Carbaldehyde Group: The aldehyde functional group is polar and capable of hydrogen bonding, which can enhance solubility in polar protic solvents.
Based on these features, a qualitative prediction of solubility in various classes of organic solvents can be made.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in published literature, a qualitative assessment based on its structure is presented below. This serves as a practical guide for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. DMF is often used in reactions involving this compound.[6] |
| Polar Protic | Methanol, Ethanol | Moderate | The aldehyde group can form hydrogen bonds with these solvents, but the large nonpolar quinoline core may limit high solubility. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The aromatic quinoline ring and the methyl group favor interaction with nonpolar solvents. However, the polar chloro and aldehyde groups will limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of the chloro group on the solute suggests favorable interactions with chlorinated solvents. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[7][8] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent that can effectively interact with the various functional groups of the solute will exhibit higher solvating power.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate determinations.
-
pH (in aqueous or protic systems): While this guide focuses on organic solvents, it's worth noting that in the presence of acidic or basic conditions, the quinoline nitrogen can be protonated, which would significantly alter its solubility in protic solvents.[9][10]
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, a strong predictive understanding can be gained from its molecular structure. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific applications. A thorough understanding and experimental quantification of solubility are indispensable for the effective utilization of this versatile chemical intermediate in research and development.
References
- 1. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氯-8-甲基喹啉-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-8-methylquinoline-3-carbaldehyde, a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into the intricacies of its synthesis via the Vilsmeier-Haack reaction, offering a detailed, step-by-step protocol. Furthermore, it presents a thorough characterization of the compound, including spectroscopic analysis by Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The guide is designed to equip researchers and drug development professionals with the necessary knowledge and practical insights for the successful synthesis and validation of this versatile chemical building block.
Introduction: The Significance of this compound
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and material science. Their diverse biological activities have led to their use in the development of various therapeutic agents.[1][2] Among the numerous quinoline derivatives, this compound stands out as a highly versatile synthetic intermediate.[3] The presence of three reactive sites—the chloro, aldehyde, and quinoline ring system—allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of more complex and biologically active molecules.[3][4] Its utility is demonstrated in the preparation of Schiff bases, pyrazolo[3,4-b]quinolines, and other fused heterocyclic systems, many of which exhibit interesting pharmacological properties.[3]
This guide will provide a detailed exploration of the synthesis of this compound, focusing on the widely employed Vilsmeier-Haack reaction.[1][2] A thorough understanding of its synthesis and a comprehensive characterization are paramount for its effective utilization in research and drug discovery endeavors.
Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of synthesizing this compound, this reaction facilitates the cyclization and formylation of a substituted acetanilide in a one-pot procedure.[1][2]
The Underlying Mechanism
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[1] This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, leading to an intermediate that undergoes cyclization and subsequent hydrolysis to yield the final product. The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, facilitates the reaction.[2]
Caption: The Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a synthesized procedure based on established methodologies.[1][2][5]
Materials:
-
o-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, place N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0-5 °C.[2]
-
Addition of POCl₃: Add phosphoryl chloride (POCl₃) (5 equivalents) dropwise to the cooled DMF via the dropping funnel with continuous stirring. Maintain the temperature between 0-5 °C during the addition.[2]
-
Formation of the Reagent: After the addition is complete, stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add o-methylacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition of the acetanilide, heat the reaction mixture to 80-90 °C and reflux for 4-10 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral to slightly basic. This will precipitate the crude product.[7]
-
Isolation: Filter the precipitated solid using a Buchner funnel, and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Safety Precautions:
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed for this purpose.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈ClNO | [8] |
| Molecular Weight | 205.64 g/mol | [8] |
| Melting Point | 138-141 °C | [9][10] |
| Appearance | White to off-white solid | [11] |
Spectroscopic Data
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2930 | C-H stretch (methyl group) |
| ~2860 | C-H stretch (aldehyde) |
| ~1677-1693 | C=O stretch (aldehyde) |
| ~1580-1588 | C=C stretch (aromatic) |
| ~1616-1635 | C=N stretch (quinoline ring) |
| ~1342 | C-N stretch |
| ~770-776 | C-Cl stretch |
Note: The exact peak positions may vary slightly. Data compiled from references[6].
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (CDCl₃, δ in ppm):
| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |
| ~10.5 | s | 1H | -CHO |
| ~8.8-8.9 | s | 1H | H-4 |
| ~7.1-7.7 | m | 3H | Aromatic-H (H-5, H-6, H-7) |
| ~2.4-2.5 | s | 3H | -CH₃ |
Note: The chemical shifts and multiplicities are based on reported data for similar compounds and theoretical predictions.[1][6]
¹³C NMR (CDCl₃, δ in ppm):
| Chemical Shift (δ) | Assignment |
| ~189 | -CHO |
| ~150-160 | C-2, C-8a |
| ~120-140 | Aromatic carbons |
| ~20 | -CH₃ |
Note: Predicted values based on the structure and data for analogous compounds.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 205 (for ³⁵Cl) and 207 (for ³⁷Cl) in a ~3:1 ratio.
-
Major Fragmentation Peaks: Loss of -CHO (m/z = 176/178), loss of -Cl (m/z = 170), and further fragmentation of the quinoline ring.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The Vilsmeier-Haack reaction provides an efficient and reliable route for its preparation. This guide has provided a detailed protocol for its synthesis, along with a comprehensive overview of its characterization using modern spectroscopic techniques. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis and application of quinoline-based compounds in drug discovery and materials science.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]
- 9. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of Quinoline Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of Formylation
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of a carbaldehyde group onto the quinoline nucleus provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures with diverse biological activities. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, offering a direct and efficient route to quinoline carbaldehydes.[1][2] This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of quinoline carbaldehydes, with a particular focus on the preparation of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss the influence of reaction parameters, and explore the synthetic utility of the resulting products.
The Heart of the Reaction: The Vilsmeier Reagent
The key to the Vilsmeier-Haack reaction is the electrophilic species known as the Vilsmeier reagent, a chloroiminium salt.[3][4] It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[2][4][5]
The formation of the Vilsmeier reagent is a critical first step, and its reactivity is central to the subsequent formylation of the quinoline precursor.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Synthesis of 2-Chloroquinoline-3-Carbaldehydes: A Mechanistic Deep Dive
A widely utilized application of the Vilsmeier-Haack reaction in quinoline synthesis is the conversion of N-arylacetamides into 2-chloroquinoline-3-carbaldehydes.[6][7] This transformation is a one-pot process that involves cyclization and formylation. The reaction proceeds through a series of intermediates, and understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
The proposed mechanism involves the initial reaction of the N-arylacetamide with the Vilsmeier reagent, leading to the formation of an imidoyl chloride. This is followed by the generation of an N-(α-chlorovinyl)aniline, which then undergoes diformylation at the β-position. Subsequent cyclization and hydrolysis yield the final 2-chloroquinoline-3-carbaldehyde.[6][7]
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the structural core of a wide array of pharmacologically active compounds and functional materials. The unique electronic properties and the ability of the quinoline ring system to intercalate with DNA have made it a cornerstone in medicinal chemistry. Specifically, 2-Chloro-8-methylquinoline-3-carbaldehyde is a versatile synthetic intermediate, acting as a crucial building block for more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] This guide provides a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this important compound, tailored for researchers and professionals in drug development.
Strategic Synthesis Pathway: The Vilsmeier-Haack Reaction
The most direct and efficient route for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[1][3] This powerful formylation method allows for the one-pot construction of the quinoline ring system from readily available N-arylacetamides. The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]
The causality behind this choice of pathway lies in its efficiency and regioselectivity. For the synthesis of this compound, the logical starting material is N-(2-methylphenyl)acetamide, also known as o-acetotoluidide. The ortho-methyl group on the acetanilide directs the cyclization to form the 8-methylquinoline derivative.
Overall Synthetic Transformation
The synthesis is a two-step process starting from o-toluidine:
-
Acetylation of o-Toluidine: The primary amine group of o-toluidine is protected by acetylation with acetic anhydride to form N-(2-methylphenyl)acetamide. This step is crucial as it introduces the acetyl group necessary for the subsequent cyclization.
-
Vilsmeier-Haack Cyclization and Formylation: The prepared N-(2-methylphenyl)acetamide undergoes an intramolecular cyclization and formylation upon treatment with the Vilsmeier reagent (POCl₃/DMF) to yield the target molecule, this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the high-level workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of N-(2-methylphenyl)acetamide
This initial step involves the acetylation of o-toluidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Toluidine | 107.15 | 10.7 g | 0.1 |
| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of o-toluidine in 20 mL of glacial acetic acid.
-
To this solution, slowly add 12.2 g (0.12 mol) of acetic anhydride with constant stirring.
-
Equip the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 60 minutes.[5]
-
After heating, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of ice-cold water.
-
Stir the mixture vigorously until a white precipitate of N-(2-methylphenyl)acetamide forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic acid and aniline.
-
Dry the product in a desiccator. The expected yield is typically high.
Physicochemical Data for N-(2-methylphenyl)acetamide:
| Property | Value |
| Molecular Formula | C₉H₁₁NO[6][7] |
| Molar Mass | 149.19 g/mol [6][7] |
| Appearance | White crystalline solid |
| Melting Point | 112 °C[6] |
| Boiling Point | 296 °C[6] |
Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This is the core step where the quinoline ring is formed and formylated.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-methylphenyl)acetamide | 149.19 | 7.46 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23.2 mL) | 0.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 92.0 g (55.8 mL) | 0.6 |
| Crushed Ice | - | ~500 g | - |
| Ethyl Acetate | 88.11 | As needed for recrystallization | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, add 7.46 g (0.05 mol) of N-(2-methylphenyl)acetamide to 21.9 g (0.3 mol) of N,N-dimethylformamide.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 92.0 g (0.6 mol) of phosphorus oxychloride dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to slowly come to room temperature.
-
Heat the reaction mixture at 80-90°C for 4-10 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethyl acetate to afford this compound as a crystalline solid.[8]
Physicochemical Data for this compound:
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO |
| Molar Mass | 205.64 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 138-141 °C[2] |
| CAS Number | 73568-26-0 |
Mechanism of the Vilsmeier-Haack Reaction for Quinoline Synthesis
Understanding the reaction mechanism is key to appreciating the intricacies of this synthesis.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Attack and Cyclization: The π-electrons of the aromatic ring of N-(2-methylphenyl)acetamide attack the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization where the enolate oxygen attacks the iminium carbon.
-
Rearomatization and Formation of the Final Product: The intermediate undergoes a series of eliminations and rearrangements, ultimately leading to the formation of the chlorinated and formylated quinoline ring system. The final step involves hydrolysis during the workup to yield the aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Conclusion and Future Perspectives
This guide has outlined a robust and reproducible method for the synthesis of this compound, a key intermediate in drug discovery and development. By starting with o-toluidine and employing a two-step sequence involving acetylation and a Vilsmeier-Haack reaction, researchers can access this valuable building block in good yields. The detailed protocols and mechanistic insights provided herein are intended to empower scientists to confidently undertake this synthesis and further explore the chemical space of quinoline derivatives for novel therapeutic applications.
References
- 1. chemijournal.com [chemijournal.com]
- 2. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemijournal.com [chemijournal.com]
- 6. N-(2-methylphenyl)acetamide [stenutz.eu]
- 7. Acetamide, N-(2-methylphenyl)- [webbook.nist.gov]
- 8. ijsr.net [ijsr.net]
Electrophilic Substitution Reactions of 2-Chloro-8-Methylquinoline: A Guide to Mechanisms, Regioselectivity, and Synthetic Protocols
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-chloro-8-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We delve into the theoretical principles governing the regioselectivity of these reactions, dissecting the complex interplay between the inherent electronic properties of the quinoline nucleus and the directing effects of the chloro and methyl substituents. This guide offers field-proven insights into the causality behind experimental choices for key transformations, including nitration, halogenation, and sulfonation. Detailed, step-by-step protocols for these reactions are provided, alongside a critical evaluation of the limited applicability of Friedel-Crafts reactions. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of quinoline-based compounds.
Introduction to the 2-Chloro-8-Methylquinoline Scaffold
1.1 Chemical Properties and Significance
2-Chloro-8-methylquinoline is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis.[1][2] Its structure features a quinoline core, which is prevalent in a wide range of biologically active compounds and functional materials. The chloro group at the C-2 position is susceptible to nucleophilic substitution, providing a reactive handle for introducing diverse functional groups.[3] Concurrently, the quinoline ring system can undergo electrophilic substitution, allowing for the functionalization of the carbocyclic (benzene) portion of the molecule. This dual reactivity makes 2-chloro-8-methylquinoline a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1][3]
1.2 Overview of Electrophilic Aromatic Substitution (EAS) in Quinoline
The quinoline ring system consists of two fused aromatic rings: a pyridine ring and a benzene ring. In the context of electrophilic aromatic substitution (EAS), these two rings exhibit vastly different reactivities. The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates this ring towards attack by electrophiles.[4] Consequently, electrophilic substitution on the unsubstituted quinoline nucleus occurs preferentially on the more electron-rich carbocyclic (benzene) ring.[5][6] Theoretical and experimental studies have established that substitution occurs predominantly at the C-5 and C-8 positions.[5][7][8] This regioselectivity is governed by the stability of the cationic intermediate (the Wheland or sigma complex) formed during the reaction; attack at C-5 or C-8 results in an intermediate where the aromaticity of the adjacent pyridine ring is preserved across more resonance structures.[5][7]
Theoretical Framework: Predicting Regioselectivity in 2-Chloro-8-Methylquinoline
The regiochemical outcome of electrophilic substitution on 2-chloro-8-methylquinoline is determined by a complex interplay of three distinct electronic influences: the inherent reactivity of the quinoline nucleus, the directing effect of the 8-methyl group, and the directing effect of the 2-chloro group.
2.1 Analysis of Substituent Directing Effects
-
The Quinoline Nucleus: As established, the underlying quinoline system directs incoming electrophiles to the C-5 and C-8 positions. Since the C-8 position is blocked by a methyl group in the target molecule, the inherent preference of the nucleus strongly favors substitution at C-5 .
-
The 8-Methyl Group (-CH₃): The methyl group is an activating substituent that donates electron density to the ring via an inductive effect.[9][10] It is classified as an ortho, para-director.[11][12] Relative to its position at C-8, it directs incoming electrophiles to the ortho position (C-7 ) and the para position (C-6 ). The presence of this activating group enhances the nucleophilicity of the carbocyclic ring, making it more susceptible to electrophilic attack than unsubstituted quinoline.
-
The 2-Chloro Group (-Cl): The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect, but it acts as an ortho, para-director because of resonance, where its lone pairs can donate electron density to the ring.[9][13] However, its position on the already deactivated pyridine ring means its directing influence on the remote carbocyclic ring is significantly attenuated. Its primary role is to further deactivate the pyridine ring, reinforcing the preference for substitution on the carbocyclic ring.
2.2 The Predicted Hierarchy of Reactive Positions
Synthesizing these effects leads to a clear prediction of regioselectivity. The reaction will occur on the carbocyclic ring (positions 5, 6, and 7). The most probable sites of attack are:
-
C-5: Favored by the powerful directing effect of the quinoline nucleus.
-
C-7: Strongly activated by the ortho-directing 8-methyl group.
-
C-6: Activated by the para-directing 8-methyl group.
The ultimate product distribution will depend on the specific reaction conditions and the steric bulk of the electrophile. However, the positions C-5 and C-7 are anticipated to be the most favored.
Caption: Figure 1: Competing directing effects governing electrophilic substitution.
Key Electrophilic Substitution Reactions and Protocols
3.1 Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a critical functional group for further synthetic transformations, such as reduction to an amine.
-
Mechanism and Regiochemical Rationale: Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Given the electronic effects discussed, nitration is expected to yield a mixture of 5-nitro and 7-nitro isomers. Studies on analogous systems, such as the nitration of 2-chloro-4-methylquinoline which yields 6- and 8-nitro products, support the functionalization of the carbocyclic ring.[14] For 8-substituted quinolines, nitration often favors the C-5 position.[15]
-
Detailed Experimental Protocol: Synthesis of 5-Nitro-2-chloro-8-methylquinoline
-
Pre-cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 2-chloro-8-methylquinoline (5.0 g, 28.1 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 mL, 50.6 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Electrophilic Attack: Add the nitrating mixture dropwise to the solution of the quinoline substrate over 30 minutes, maintaining the reaction temperature between 0 and 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Precipitation and Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to yield the purified 5-nitro-2-chloro-8-methylquinoline. The 7-nitro isomer may be isolated from the mother liquor via column chromatography.
-
| Parameter | Condition | Rationale |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Generates the active electrophile, NO₂⁺. |
| Temperature | 0-5°C | Controls the reaction rate and minimizes side reactions and polysubstitution. |
| Quenching | Crushed Ice | The product is insoluble in the aqueous acidic medium, allowing for precipitation. |
| Purification | Recrystallization | Provides a highly pure crystalline product. |
3.2 Halogenation
Halogenation, the introduction of a halogen (e.g., Cl, Br), is a fundamental transformation. Halogenated quinolines are valuable precursors for cross-coupling reactions.
-
Mechanism and Regiochemical Rationale: Halogenation proceeds via attack of an electrophilic halogen species. For 8-substituted quinolines, a general and highly regioselective metal-free method for C-5 halogenation has been developed using trihaloisocyanuric acid.[16] This high selectivity for the C-5 position is a powerful tool for the specific functionalization of the 2-chloro-8-methylquinoline scaffold.
-
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-chloro-8-methylquinoline
-
Dissolution: Dissolve 2-chloro-8-methylquinoline (1.0 g, 5.6 mmol) in 20 mL of dichloromethane in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 g, 6.2 mmol) to the solution.
-
Initiation: Cool the mixture to 0°C and add a catalytic amount of sulfuric acid (2-3 drops).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-bromo-2-chloro-8-methylquinoline.
-
3.3 Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group, which can be used as a directing group or converted into other functionalities like sulfonyl chlorides or sulfonamides.
-
Mechanism and Rationale: Sulfonation is typically achieved using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The reaction is reversible. For quinoline, sulfonation at elevated temperatures (120-180°C) is known to produce quinoline-8-sulfonic acid.[17] Given the blocked C-8 position, sulfonation of 2-chloro-8-methylquinoline is expected to occur at the next most favored position, C-5.
Caption: Figure 2: Key steps in the sulfonation of 2-chloro-8-methylquinoline.
-
Detailed Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-5-sulfonic acid
-
Reaction Setup: Place 2-chloro-8-methylquinoline (2.0 g, 11.3 mmol) in a flask equipped with a stirrer and heating mantle.
-
Reagent Addition: Carefully add 20% fuming sulfuric acid (10 mL) to the flask.
-
Heating: Heat the mixture to 130-140°C and maintain this temperature for 4 hours.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto 100 g of crushed ice.
-
Isolation: The sulfonic acid product will precipitate. Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
3.4 Friedel-Crafts Reactions: A Case of Limited Applicability
The Friedel-Crafts reactions, both alkylation and acylation, are cornerstone methods for forming carbon-carbon bonds on aromatic rings.[18]
-
Explanation of Limited Utility: Despite their utility, intermolecular Friedel-Crafts reactions are generally not successful with quinoline and other basic nitrogen heterocycles.[19] The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[18] This coordination has two detrimental effects:
-
It forms a positively charged complex on the nitrogen, which strongly deactivates the entire ring system towards further electrophilic attack.
-
It consumes the catalyst, preventing it from activating the alkyl/acyl halide.
-
Therefore, standard Friedel-Crafts conditions are not a viable route for the direct alkylation or acylation of 2-chloro-8-methylquinoline. While intramolecular variants can be successful for forming new rings,[20][21] they are not applicable to the functionalization of this specific substrate without significant modification.
Conclusion
The electrophilic substitution of 2-chloro-8-methylquinoline is a predictable and synthetically useful process governed by the directing effects of the quinoline nucleus and its substituents. The reaction occurs exclusively on the activated carbocyclic ring. A careful analysis of the competing electronic influences points to C-5 and C-7 as the primary sites of substitution. This guide has provided robust, literature-supported protocols for key transformations including nitration, halogenation, and sulfonation, while also clarifying the inherent limitations of applying Friedel-Crafts reactions to this substrate class. The methodologies and principles detailed herein offer a solid foundation for the rational design and synthesis of novel 2-chloro-8-methylquinoline derivatives for applications in drug discovery and beyond.
References
- 1. 2-Chloro-8-methylquinoline | 4225-85-8 | EAA22585 [biosynth.com]
- 2. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-8-methylquinoline|CAS 4225-85-8|Research Chemical [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Directing Effects | ChemTalk [chemistrytalk.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 19. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
The Versatile Building Block: Applications of 2-Chloro-8-methylquinoline-3-carbaldehyde in Modern Organic Synthesis
Introduction: A Gateway to Novel Heterocycles and Bioactive Molecules
In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold remains a cornerstone for the development of a vast array of therapeutic agents and functional materials.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][4][5][6] Among the plethora of functionalized quinolines, 2-Chloro-8-methylquinoline-3-carbaldehyde stands out as a particularly versatile and powerful building block. Its unique arrangement of reactive sites—a nucleophilically susceptible chloro group at the 2-position and an electrophilic carbaldehyde at the 3-position—provides a rich platform for a multitude of chemical transformations.
This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the diverse applications of this compound in organic synthesis. We will explore its synthesis, key reactions, and its role as a precursor to novel heterocyclic systems and biologically active molecules, supported by detailed protocols and mechanistic insights.
Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][10]
The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. This reagent reacts with the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the 2-chloroquinoline-3-carbaldehyde scaffold. The presence of an electron-donating group, such as the methyl group at the ortho position of the parent aniline, generally facilitates the reaction and leads to good yields.[9]
Caption: Vilsmeier-Haack synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
o-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add o-methylacetanilide portion-wise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product is then purified by recrystallization from ethyl acetate to afford this compound as a solid.[10]
| Reactant | Reagents | Conditions | Yield | Reference |
| o-Methylacetanilide | POCl₃, DMF | 80-90 °C, 4-10 h | Good to high | [7][9] |
Key Applications in Organic Synthesis
The dual reactivity of this compound makes it a versatile intermediate for the construction of a wide range of heterocyclic compounds.
Synthesis of Fused Heterocyclic Systems: The Gateway to Pyrazolo[3,4-b]quinolines
One of the most significant applications of this scaffold is in the synthesis of pyrazolo[3,4-b]quinolines. These fused heterocyclic systems are of great interest due to their potential as antiviral and antitumor agents.[8] The synthesis typically involves the condensation of this compound with a hydrazine derivative.
The reaction proceeds via an initial condensation to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the chloro group, followed by elimination of HCl, leads to the formation of the pyrazole ring fused to the quinoline core.
Caption: Synthesis of Pyrazolo[3,4-b]quinolines.
Protocol 2: Synthesis of 1-(p-methylphenyl)-8-methyl-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
p-Methylphenylhydrazine hydrochloride
-
Absolute ethanol
-
Triethylamine
Procedure:
-
To a solution of this compound in absolute ethanol, add p-methylphenylhydrazine hydrochloride.
-
Add triethylamine to the mixture to act as a base.
-
Reflux the reaction mixture for 15 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
| Reactants | Solvent/Base | Conditions | Product | Reference |
| This compound, p-Methylphenylhydrazine HCl | Ethanol/Triethylamine | Reflux, 15 h | 1-(p-methylphenyl)-8-methyl-1H-pyrazolo[3,4-b]quinoline | [8] |
Formation of Schiff Bases: Versatile Intermediates and Bioactive Molecules
The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1][7] These Schiff bases are not only valuable synthetic intermediates for further transformations but also exhibit a range of biological activities, including antimicrobial and anticancer properties.[11]
Protocol 3: General Procedure for Schiff Base Synthesis
Materials:
-
This compound
-
Substituted aniline or other primary amine
-
Ethanol or Acetone
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol or acetone.
-
Add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.[12][13]
-
Reflux the mixture for 2-3 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry.
| Reactants | Solvent/Catalyst | Conditions | Product Type | Reference |
| This compound, Substituted aniline | Acetone/None | Not specified | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | [1] |
| 2-Chloro-3-formyl quinoline, Substituted aromatic aniline | Not specified | Reflux, 2-3 h | Substituted benzylidene quinoline | [7] |
Nucleophilic Substitution at the C2-Position
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the synthesis of a diverse library of quinoline derivatives. For instance, reaction with morpholine in the presence of a catalytic amount of dimethylaminopyridine (DMAP) yields the corresponding 2-morpholinoquinoline-3-carbaldehyde.[1]
Multicomponent Reactions (MCRs)
This compound is an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. These reactions are atom-economical and allow for the rapid generation of molecular diversity. For example, it can participate in Ugi-type four-component reactions (Ugi-4CR) to produce complex peptide-like structures.[1]
Characterization of Derivatives
The synthesized derivatives of this compound are typically characterized using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. For Schiff base derivatives, the characteristic imine proton (-CH=N-) typically appears as a singlet in the downfield region (δ 8.3-8.9 ppm). The methyl group protons usually appear as a singlet around δ 2.4-2.5 ppm.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of key functional groups. For the parent aldehyde, the carbonyl carbon appears at approximately δ 189.5 ppm.[7]
-
IR Spectroscopy: Infrared spectroscopy is useful for identifying characteristic functional groups. The C=O stretch of the aldehyde is typically observed around 1690 cm⁻¹. For Schiff bases, the C=N imine stretch appears in the range of 1620-1635 cm⁻¹.[7]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their identity.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of transformations, including the Vilsmeier-Haack synthesis for its own formation, the construction of fused heterocycles, the formation of Schiff bases, nucleophilic substitution, and participation in multicomponent reactions, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The diverse array of compounds accessible from this starting material, many of which exhibit promising biological activities, ensures that this compound will continue to be a key player in the quest for novel therapeutics and functional materials. Further exploration of its reactivity, particularly in the context of asymmetric synthesis and the development of novel multicomponent reactions, will undoubtedly unlock new avenues for chemical innovation.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. ijartet.com [ijartet.com]
- 9. chemijournal.com [chemijournal.com]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. ijacskros.com [ijacskros.com]
The Versatile Intermediate: Application Notes for 2-Chloro-8-methylquinoline-3-carbaldehyde in Heterocyclic Synthesis
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern drug discovery and heterocyclic chemistry, the quinoline scaffold remains a cornerstone, celebrated for its presence in a myriad of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[1][2][3] Among the vast family of quinoline-based intermediates, 2-Chloro-8-methylquinoline-3-carbaldehyde stands out as a particularly versatile and powerful building block. Its strategic placement of three distinct reactive sites—a nucleophilically displaceable chlorine atom at the C2 position, an electrophilic aldehyde at C3, and a methyl-substituted benzene ring—offers a rich platform for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a chemical intermediate. We will delve into its synthesis, explore its reactivity, and present detailed, field-proven protocols for its application in the construction of novel heterocyclic systems, with a focus on Schiff bases and fused pyrazolo[3,4-b]quinolines. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[4][5][6] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate acetanilide precursor.[4][5][7] In the case of this compound, the starting material is o-methylacetanilide. The reaction proceeds through the formation of a Vilsmeier reagent, which acts as an electrophile, leading to the construction of the quinoline ring system with concomitant introduction of the chloro and formyl groups.
Experimental Protocol: Vilsmeier-Haack Synthesis
Objective: To synthesize this compound from o-methylacetanilide.
Materials:
-
o-Methylacetanilide
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Deionized water
-
Ethyl acetate (for recrystallization)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube
-
Ice bath
-
Heating mantle with a temperature controller
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask dried in an oven, place dry N,N-dimethylformamide (5 mL). Cool the flask in an ice bath to 0-5 °C with gentle stirring. To this, add phosphorus oxychloride (18 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.[4][6] The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control.
-
Addition of Acetanilide: Once the addition of POCl₃ is complete, add o-methylacetanilide (4 g) portion-wise to the stirred Vilsmeier reagent.[6] The reaction mixture will typically change color and thicken.
-
Reaction: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle.[4][6] Maintain this temperature for 6-8 hours. The prolonged heating is necessary for the cyclization of the methyl-substituted acetanilide.[4][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. This hydrolyzes the reaction intermediates and precipitates the product.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration using a Buchner funnel and washed thoroughly with cold water until the filtrate is neutral. The crude product is then dried. For further purification, the product can be recrystallized from ethyl acetate to afford this compound as a crystalline solid.[4]
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Application in the Synthesis of Schiff Bases
The aldehyde functionality at the C3 position of this compound is a prime site for condensation reactions, particularly with primary amines to form Schiff bases (imines).[1][3] These compounds are of significant interest in medicinal chemistry due to their broad range of biological activities.[9][10] The reaction is typically acid-catalyzed and proceeds readily under mild conditions.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize 1-(2-chloro-8-methylquinolin-3-yl)-N-(4-nitrophenyl)methanimine.
Materials:
-
This compound
-
4-Nitroaniline
-
Methanol
-
Glacial acetic acid
-
Ethyl acetate (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2 mmol) and 4-nitroaniline (2 mmol) in methanol (8 mL).[4]
-
Catalysis: Add 4-5 drops of glacial acetic acid to the mixture to catalyze the condensation.[4][11]
-
Reaction: Thoroughly shake the mixture and then heat it to reflux for 1-2 hours using an air condenser.[4] Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water. The precipitated Schiff base is collected by vacuum filtration.[4]
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials. The crude product can be recrystallized from ethyl acetate to yield the pure Schiff base.[4]
Table: Examples of Schiff Bases from this compound
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | Methanol | Glacial Acetic Acid | 1-2 | 60-80 | [4] |
| Aniline | Acetone | - | - | - | [1] |
| Phenylhydrazine | Methanol | - | - | - | [1] |
Application in the Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]quinolines
The dual reactivity of this compound allows for its use in the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]quinolines, which are known to possess antiviral and antitumor activities.[12] This transformation typically involves a condensation reaction with a hydrazine derivative, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
Objective: To synthesize a p-methylphenylpyrazolo[3,4-b]quinoline derivative.
Materials:
-
This compound
-
p-Methylphenylhydrazine hydrochloride
-
Absolute ethanol
-
Triethylamine
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, p-methylphenylhydrazine hydrochloride, and absolute ethanol.[12]
-
Base Addition: Add triethylamine to the mixture to act as a base, liberating the free hydrazine and neutralizing the HCl formed during the reaction.[12]
-
Reaction: Heat the reaction mixture to reflux for 15 hours.[12]
-
Work-up and Isolation: After the reaction is complete, distill off the excess solvent and any volatile reagents under reduced pressure. Pour the residue into water to precipitate the product. The solid is then filtered and dried.[13]
-
Purification: The crude product can be purified by column chromatography on silica gel.[12]
Diagram: General Scheme for Pyrazolo[3,4-b]quinoline Synthesis
Caption: Synthesis of pyrazolo[3,4-b]quinolines.
Conclusion
This compound has proven itself to be a highly valuable and versatile intermediate in organic synthesis. Its accessible synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex heterocyclic structures. The protocols detailed in this guide for the synthesis of Schiff bases and fused pyrazolo[3,4-b]quinolines serve as a testament to its synthetic utility. As the quest for novel therapeutic agents continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ijsr.net [ijsr.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijartet.com [ijartet.com]
- 13. ijirset.com [ijirset.com]
Application Notes and Protocols: The Strategic Utility of 2-Chloro-8-methylquinoline-3-carbaldehyde in the Synthesis of Fused Heterocyclic Systems
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold and the Power of a Versatile Synthon
The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The ability to functionalize and build upon this privileged scaffold is paramount for the discovery of novel therapeutic agents.
2-Chloro-8-methylquinoline-3-carbaldehyde has emerged as a particularly powerful and versatile building block, or synthon, in this endeavor.[6] Its value lies in the strategic placement of two distinct reactive sites: a highly electrophilic aldehyde group at the C3 position and a labile chlorine atom at the C2 position. This unique arrangement allows for a diverse array of chemical transformations, enabling chemists to construct complex, fused heterocyclic systems through sequential and often one-pot cyclization reactions. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
I. Synthesis of the Key Intermediate: this compound
The most direct and widely adopted method for synthesizing the title compound is the Vilsmeier-Haack reaction.[7][8][9] This classical formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on an electron-rich aromatic ring, followed by cyclization to form the quinoline core.
The causality behind this choice of reaction is its efficiency and reliability in constructing the 2-chloro-3-formylquinoline system in a single operation from a simple acetanilide precursor. The reaction proceeds by formylating the activated acetanilide, followed by an intramolecular cyclization and subsequent chlorination by the reagent itself.
References
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
Application Notes & Protocols: Derivatization of 2-Chloro-8-methylquinoline-3-carbaldehyde for Enhanced Biological Activity
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1] Its bicyclic aromatic nature, containing a nitrogen atom, allows for diverse molecular interactions, making it a versatile scaffold for drug design.[2] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2]
The starting material, 2-Chloro-8-methylquinoline-3-carbaldehyde, is a particularly valuable synthon for developing novel therapeutic agents. It possesses three key reactive sites amenable to chemical modification:
-
The Aldehyde Group (C3): Highly reactive and ideal for forming Schiff bases, hydrazones, chalcones, and other derivatives.
-
The Chloro Group (C2): A good leaving group, enabling nucleophilic substitution to introduce diverse functionalities.
-
The Quinoline Ring: Can undergo further functionalization, although derivatization typically focuses on the more reactive C2 and C3 positions.
This guide provides a detailed exploration of key derivatization strategies for this compound, complete with step-by-step protocols and methodologies for evaluating the biological potential of the resulting compounds.
Rationale for Derivatization: Tuning Molecular Properties for Biological Efficacy
The primary goal of derivatization is to systematically modify the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic profile. The aldehyde and chloro functionalities of this compound are perfect handles for this "tuning" process.
-
Enhancing Receptor Binding: By introducing new functional groups, we can create derivatives that bind more effectively to biological targets like enzymes or receptors. For example, forming a hydrazone can introduce additional hydrogen bond donors and acceptors, crucial for molecular recognition.[3]
-
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Adding aromatic rings or alkyl chains can increase lipophilicity, potentially improving cell membrane permeability.[4]
-
Introducing New Pharmacophores: Condensation reactions can be used to fuse or link new heterocyclic rings (e.g., pyrazoles, thiazolidinones) to the quinoline core, creating hybrid molecules with potentially novel or synergistic mechanisms of action.[5][6]
The following sections detail proven strategies to exploit these principles.
Key Derivatization Strategies & Protocols
Strategy 1: Synthesis of Schiff Bases and Hydrazones
The condensation of the aldehyde group with primary amines or hydrazines is one of the most direct and effective methods to generate a diverse library of derivatives. The resulting imine (-C=N-) or hydrazone (-C=N-NH-) linkage is a key structural motif in many biologically active compounds.[7][8] Hydrazones, in particular, have shown significant potential as anticancer agents.[3]
Scientific Rationale: This reaction introduces a planar, electron-rich azomethine group, which can participate in π-π stacking and hydrogen bonding with biological targets. The substituent attached to the nitrogen atom can be varied extensively to probe the structure-activity relationship (SAR).
Workflow for Schiff Base/Hydrazone Synthesis:
Caption: General workflow for Schiff base and hydrazone synthesis.
Protocol 3.1.1: Synthesis of a Schiff Base Derivative
This protocol describes the reaction of this compound with a substituted aniline.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Add the substituted aniline (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-7 hours.[7]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting aldehyde spot indicates completion.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 3.1.2: Synthesis of a Hydrazone Derivative
This protocol details the condensation with a carbohydrazide, a common building block.[9]
-
Preparation: Dissolve this compound (1.0 mmol) in a solvent mixture of 15 mL ethanol and 5 mL DMF at 50-55°C in a round-bottom flask.[7]
-
Addition: In a separate flask, dissolve the desired carbohydrazide (e.g., isonicotinohydrazide, 1.0 mmol) in 20 mL of ethanol. Add this solution slowly to the aldehyde solution.
-
Reaction: Heat the combined mixture to reflux (85–90 °C) for 6-8 hours.[7]
-
Monitoring: Monitor the reaction's progress by TLC until the aldehyde is consumed.
-
Isolation: Once complete, cool the mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to obtain a gummy mass.
-
Purification: Triturate the residue with diethyl ether to induce precipitation of the solid product.[7] Filter the solid, wash with ether, and dry. Recrystallization from ethanol or a similar solvent may be necessary for higher purity.
-
Characterization: Confirm the structure of the final hydrazone derivative using appropriate spectroscopic techniques.
Strategy 2: Synthesis of Chalcone Hybrids
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-known precursors for various flavonoids and possess significant biological activities, including anticancer properties.[10] Reacting the methyl group at position 8 is less common, but a chalcone-like structure can be formed by reacting the aldehyde at position 3 with an acetophenone derivative via a Claisen-Schmidt condensation.
Scientific Rationale: This reaction extends the conjugated π-system of the quinoline core, which can enhance its ability to intercalate with DNA or interact with protein active sites.[10] The resulting α,β-unsaturated ketone is also a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins.
Protocol 3.2.1: Synthesis of a Quinoline-Chalcone Derivative
-
Preparation: Dissolve this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in 20 mL of ethanol in a flask.
-
Catalysis: Cool the solution in an ice bath and add 5 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise with constant stirring. The base deprotonates the α-carbon of the acetophenone, forming an enolate.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The solution will typically change color and a precipitate may form.
-
Monitoring: Use TLC to monitor the consumption of the starting materials.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterization: Verify the structure using NMR, IR (noting the characteristic C=O and C=C stretching frequencies), and Mass Spectrometry.
Biological Evaluation: Screening for Therapeutic Potential
Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assays should be guided by the known activities of quinoline compounds.
Anticancer Activity Screening
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of tyrosine kinases.[2][3]
Workflow for In Vitro Anticancer Assay:
Caption: Standard workflow for an MTT-based cell viability assay.
Protocol 4.1.1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11]
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium and add them to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data for Anticancer Activity
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM)[3] |
| Parent | This compound | HeLa | >100 |
| DERIV-01 | Hydrazone (isonicotinoyl) | HeLa | 15.2 |
| DERIV-02 | Hydrazone (benzotriazole) | SISO | 7.39 |
| DERIV-03 | Schiff Base (4-methoxyphenyl) | HeLa | 25.8 |
| Doxorubicin | Standard Drug | HeLa | 0.8 |
Note: Data is illustrative and based on typical results seen for quinoline derivatives.
Antimicrobial Activity Screening
Schiff bases and other derivatives of 2-chloroquinoline-3-carbaldehyde have shown promising activity against various bacterial and fungal strains.[7][9][12]
Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth).[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized compounds.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Table 2: Example Data for Antimicrobial Activity
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL)[7][9] |
| Parent | This compound | >256 | >256 | >256 |
| DERIV-04 | Schiff Base (benzoimidazole hydrazide) | 128 | 50 | 64 |
| DERIV-05 | Hydrazone (phenyl) | 64 | 128 | 128 |
| Ciprofloxacin | Standard Drug | 0.5 | 0.25 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | 2 |
Note: Data is illustrative and based on typical results seen for quinoline derivatives.
Conclusion and Future Directions
The derivatization of this compound is a highly effective strategy for generating novel compounds with significant therapeutic potential. By leveraging the reactivity of the aldehyde and chloro groups, researchers can readily synthesize diverse libraries of Schiff bases, hydrazones, and other derivatives. Systematic screening of these compounds using the protocols outlined above allows for the identification of lead candidates with potent anticancer or antimicrobial activities. Future work should focus on optimizing these lead compounds to improve their efficacy and selectivity, as well as elucidating their precise mechanisms of action to advance the development of next-generation quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Synthesis of Novel Schiff Bases from 2-Chloro-8-methylquinoline-3-carbaldehyde
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities. Its derivatives have been instrumental in the development of drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions.[1][2] A highly effective strategy for expanding the chemical diversity and biological activity of the quinoline nucleus is the synthesis of Schiff bases (or imines). These compounds, characterized by an azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[3]
Schiff bases derived from quinoline moieties are of significant interest to researchers in medicinal chemistry and drug development.[4][5] The imine linkage is not merely a linker but is often crucial for biological activity, enabling interactions with various biological targets.[6] This application note provides a comprehensive, field-proven protocol for the synthesis of Schiff bases starting from 2-Chloro-8-methylquinoline-3-carbaldehyde, a versatile and reactive synthon. We will detail the synthesis of the aldehyde precursor via the Vilsmeier-Haack reaction, followed by a robust protocol for its conversion into a library of Schiff bases, complete with characterization methodologies.
Part 1: Synthesis of the Precursor Aldehyde
The required starting material, this compound, is not commonly available commercially and must be synthesized. The most efficient and widely adopted method for this transformation is the Vilsmeier-Haack reaction.[7]
Causality of the Vilsmeier-Haack Reaction
This reaction facilitates the formylation and cyclization of substituted acetanilides in a one-pot procedure. The process begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8] This electrophilic species then attacks the electron-rich aromatic ring of an N-arylacetamide (in this case, N-(o-tolyl)acetamide), leading to a cyclization that ultimately yields the 2-chloroquinoline-3-carbaldehyde structure.[7] The choice of an acetanilide with an ortho-methyl group (N-(o-tolyl)acetamide) directs the cyclization to form the desired 8-methylquinoline product.
Caption: Workflow for Vilsmeier-Haack synthesis of the aldehyde precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures for quinoline synthesis.[9][10]
Materials and Reagents:
-
N-(o-tolyl)acetamide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 4-5 equivalents)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethanol (for recrystallization)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and calcium chloride guard tube, place N-(o-tolyl)acetamide (1 mmol) in N,N-dimethylformamide (3 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃, 5 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture at 80-90 °C for 7-10 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 10% aqueous solution of sodium bicarbonate to a pH of 7-8. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
Part 2: Synthesis of Schiff Bases
The core of this application note is the condensation reaction to form the Schiff base. This reaction is a robust and high-yielding transformation.[11] The nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine product.
Caption: General reaction workflow for the synthesis of Schiff bases.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol is designed to be broadly applicable to a range of aromatic and aliphatic primary amines.
Materials and Reagents:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.) (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (15-20 mL) in a round-bottom flask with gentle warming if necessary.
-
To this solution, add the primary amine (1 mmol), also dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to serve as a catalyst.[6][12]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring for 2-4 hours.[6][12]
-
Monitor the reaction's progress by TLC until the starting aldehyde spot has disappeared.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[6]
-
Dry the purified Schiff base. If further purification is needed, recrystallization from a suitable solvent like ethanol or methanol can be performed.
Part 3: Data Presentation and Characterization
The following table summarizes representative examples for the synthesis of a small library of Schiff bases using the general protocol described above.
| Entry | Amine | Solvent | Time (h) | Yield (%) | M.P. (°C) | Appearance |
| 1 | Aniline | Ethanol | 3 | 88 | 181-183 | Pale Yellow Solid[9] |
| 2 | 4-Nitroaniline | Ethanol | 2 | 92 | 140-142 | Yellow Crystalline Solid[9] |
| 3 | 4-Chloroaniline | Ethanol | 4 | 85 | 195-197 | Off-white solid |
| 4 | Phenylhydrazine | Ethanol | 2 | 90 | 168-170 | Light Brown Solid |
Protocol Validation: Spectroscopic Characterization
Confirming the structure of the synthesized Schiff bases is a critical step. The following data are characteristic of a successful synthesis.[13]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The most definitive evidence is the appearance of a strong absorption band for the azomethine (C=N) stretch, typically in the 1600-1635 cm⁻¹ region.[6][14] Concurrently, one should observe the disappearance of the sharp aldehyde C=O stretch (around 1705 cm⁻¹) from the starting material and the N-H stretching bands from the primary amine.[8][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: A key diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.3-8.8 ppm.[9][15] The characteristic singlet for the aldehyde proton (-CHO) of the starting material, usually found above δ 10.0 ppm, will be absent.[8] Other expected signals include the aromatic protons in their respective regions and a singlet for the methyl group around δ 2.4-2.5 ppm.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon of the azomethine group provides a characteristic signal in the range of δ 158-164 ppm.[15]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product, which should correspond to the calculated mass of the synthesized Schiff base.[16]
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. chemijournal.com [chemijournal.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties [mdpi.com]
- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Chloro-8-methylquinoline-3-carbaldehyde as a Versatile Building Block for Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Advantage of 2-Chloro-8-methylquinoline-3-carbaldehyde
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, demonstrating a broad spectrum of therapeutic activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] Quinoline-based compounds play a significant role in anticancer drug development, exhibiting mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][6][7]
Within this important class of heterocycles, this compound stands out as a particularly powerful and versatile building block for synthetic and medicinal chemists.[8] Its utility stems from the presence of two distinct and strategically positioned reactive centers:
-
The Electrophilic Aldehyde Group (C3-carbaldehyde): This functional group is a prime site for condensation reactions, allowing for the facile introduction of diverse molecular fragments and serving as a key handle for constructing larger, more complex molecules.
-
The Activated Chloro Group (C2-position): The chlorine atom at the C2 position is readily displaced by a variety of nucleophiles. This susceptibility to nucleophilic aromatic substitution (SNAr) is crucial for both molecular diversification and for intramolecular cyclization reactions to build fused heterocyclic systems.[9]
The methyl group at the 8-position provides an additional point for substitution, influencing the steric and electronic properties of the final molecule. This dual reactivity allows for a programmed, stepwise approach to construct vast libraries of novel quinoline derivatives with significant potential for drug discovery. This guide provides an in-depth look at the synthesis of this building block and detailed protocols for its application in constructing medicinally relevant scaffolds.
Part 1: Synthesis of the Core Building Block
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction .[10][11][12] This reaction employs a formylating agent, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds via electrophilic substitution on an electron-rich acetanilide precursor, followed by cyclization and hydrolysis.[13][14]
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol describes the synthesis starting from N-(2-methylphenyl)acetamide.
Materials:
-
N-(2-methylphenyl)acetamide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle/oil bath.
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the solid Vilsmeier reagent may be observed.
-
Addition of Acetanilide: After the complete addition of POCl₃, add N-(2-methylphenyl)acetamide portion-wise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 4-10 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis (Work-up): Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker filled with crushed ice with constant stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid precipitate of the product should form.
-
Isolation & Purification:
-
Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water.
-
Alternatively, if an oily product forms, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether to yield this compound as a solid.[15]
-
Causality and Insights:
-
Why POCl₃ and DMF? These reagents react to form the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. This is the active electrophile for the formylation and chlorination steps.[12]
-
Why an Acetanilide? The acetamido group is an activating group that directs the electrophilic Vilsmeier reagent to the para position. The subsequent cyclization is a key step in forming the quinoline ring.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent reaction requires heating to provide the activation energy for the cyclization.
-
Hydrolysis: The final step involves the hydrolysis of an iminium intermediate formed after cyclization to reveal the aldehyde functional group.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. newsama.com [newsama.com]
- 6. ijrpr.com [ijrpr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
high-performance liquid chromatography (HPLC) method for 2-Chloro-8-methylquinoline-3-carbaldehyde
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a significant heterocyclic intermediate used in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1][2] The method detailed herein employs reversed-phase chromatography with UV detection, ensuring high sensitivity, specificity, and reliability. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering detailed protocols for method execution, system suitability, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
This compound is a substituted quinoline derivative, a class of compounds known for a wide spectrum of biological activities.[5][6] Its utility as a building block in drug discovery and synthetic chemistry necessitates a reliable analytical method to determine its purity and concentration in various samples.[2][7] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for analyzing organic compounds.[8]
Principle of Separation: The methodology is based on reversed-phase HPLC. The stationary phase is a nonpolar C18 (octadecylsilyl) silica-based column, which retains analytes based on their hydrophobicity.[8][9] this compound, being a moderately polar aromatic compound, exhibits strong interaction with the C18 stationary phase. A mobile phase consisting of a polar solvent mixture (water and acetonitrile) is used to elute the compound. By gradually increasing the concentration of the organic solvent (acetonitrile), the analyte's affinity for the mobile phase increases, leading to its elution from the column and subsequent detection. This gradient elution strategy ensures a sharp, well-defined chromatographic peak and allows for the separation of the main analyte from potential impurities with different polarities.
Compound Specifications
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 2-Chloro-8-methyl-3-quinolinecarboxaldehyde | [1] |
| CAS Number | 73568-26-0 | [2] |
| Molecular Formula | C₁₁H₈ClNO | [2] |
| Molecular Weight | 205.64 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [2][10] |
| Melting Point | 138-141 °C | [1] |
| Structure |
Detailed Experimental Protocol
This protocol outlines the necessary steps for the quantitative determination of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data Station (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, preferably Type I ultrapure).
-
This compound reference standard (purity ≥98%).
-
-
Glassware & Consumables:
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Analytical balance.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with caps.
-
Chromatographic Conditions
The selection of these parameters is critical for achieving optimal separation and peak shape. The C18 column provides excellent retention for the aromatic analyte. Acetonitrile is chosen for its low UV cutoff and efficient elution strength. A gradient elution provides robust separation of the analyte from potential impurities.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-27 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD/UV at 245 nm |
| Run Time | 27 minutes |
Justification for Detection Wavelength: The quinoline nucleus is strongly UV-active. A preliminary scan of the analyte in the mobile phase diluent should be performed from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a wavelength of approximately 245 nm is expected to provide high sensitivity.
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This matches the initial mobile phase conditions to prevent peak distortion.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an amount of this compound expected to yield a final concentration within the calibration range (e.g., 25 µg/mL).
-
Dissolve the sample in a suitable volume of diluent in a volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified for adequate performance. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) five or six times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability and precision of the pump and mobile phase delivery. |
HPLC Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose, as per ICH Q2(R1)/Q2(R2) guidelines.[4][11][12]
Caption: Workflow for HPLC Method Validation according to ICH guidelines.
Specificity
-
Protocol: Inject the diluent (blank), a placebo (if applicable), and a standard solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the this compound peak. The peak in the standard solution should be pure, as confirmed by DAD peak purity analysis.
Linearity
-
Protocol: Inject the prepared working standard solutions covering a range (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
-
Protocol: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze three preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
-
Protocol: Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1 or by determining the concentration that meets the acceptance criteria for accuracy and precision.[13]
-
Acceptance Criteria: %RSD for precision at the LOQ should be ≤ 10%.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.
-
Vary flow rate by ±0.1 mL/min.
-
Vary column temperature by ±2 °C.
-
Vary the mobile phase composition by ±2% absolute.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Hypothetical Validation Results
The following tables summarize expected outcomes from a successful method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,900 |
| 50.0 | 755,100 |
| 100.0 | 1,512,300 |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Results (% Recovery / %RSD) | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% | 99.5% | 98.0 - 102.0% |
| 100% | 100.2% | 98.0 - 102.0% | |
| 120% | 101.1% | 98.0 - 102.0% | |
| Repeatability | 100% | %RSD = 0.85% | %RSD ≤ 2.0% |
| Intermediate Precision | 100% | %RSD = 1.15% | %RSD ≤ 2.0% |
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocol and validation framework provide a reliable quality control tool for academic and industrial laboratories working with this important chemical intermediate. Adherence to the system suitability criteria ensures the day-to-day reliability of the analytical results.
References
- 1. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
synthesis of novel quinoline derivatives from 2-Chloro-8-methylquinoline-3-carbaldehyde
An Application Guide to the Synthesis of Novel Quinoline Derivatives from 2-Chloro-8-methylquinoline-3-carbaldehyde
Introduction: The Quinoline Scaffold and the Versatility of a Key Building Block
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[1][3][4][5] The biological significance of these compounds has driven extensive research into developing efficient and versatile synthetic methodologies for their preparation and functionalization.[6]
This compound stands out as a particularly valuable and versatile starting material for the synthesis of novel quinoline derivatives.[7][8][9][10] Its utility stems from the presence of two distinct and highly reactive functional handles: an electrophilic carbaldehyde group at the C3 position and a halogenated C2 position, which is susceptible to nucleophilic substitution and a prime site for transition-metal-catalyzed cross-coupling reactions.[11][12] This dual reactivity allows for a modular and systematic approach to building molecular complexity, enabling researchers to generate diverse libraries of compounds for drug discovery and development.
This guide provides a detailed exploration of key synthetic transformations starting from this compound, complete with step-by-step protocols, mechanistic insights, and data presentation to aid researchers in this field.
Strategic Overview: Pathways to Derivatization
The synthetic potential of this compound can be broadly categorized into three main strategies, each targeting its unique reactive sites. This modular approach allows for the independent or sequential modification of the quinoline core.
Figure 1: Synthetic strategies for derivatizing this compound.
Strategy 1: Reactions at the C3-Carbaldehyde
The aldehyde functionality is a classic site for a variety of transformations, most notably condensation reactions to form new C=N and C=C bonds.
Schiff Base Formation
The reaction of the carbaldehyde with primary amines provides a straightforward route to novel imines (Schiff bases). This is often a high-yielding reaction that can introduce a wide range of substituents.[12]
Protocol 1: General Synthesis of Schiff Bases
-
Reagents & Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as ethanol or acetone.
-
Add the desired substituted aniline or primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Reaction:
-
Stir the mixture at room temperature or gently reflux for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up & Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting residue via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure using ¹H NMR (observing the characteristic imine proton signal, -CH=N-), ¹³C NMR, and Mass Spectrometry.
-
Strategy 2: C-C and C-N Bond Formation at the C2 Position
The chloro-substituent at the C2 position is activated towards both nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino groups.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid.[13] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules.[3][14]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Reagents & Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.[13][15]
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the 2-aryl-8-methylquinoline-3-carbaldehyde derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | ~90% |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | ~78% |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative based on typical outcomes for similar substrates.[14][16] |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17] It is exceptionally versatile, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and N-heterocycles.[18]
Protocol 3: Buchwald-Hartwig Amination of this compound
-
Reagents & Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq)
-
-
Add a degassed anhydrous solvent such as toluene or 1,4-dioxane.
-
-
Reaction:
-
Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction for 4-18 hours by TLC or LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and quench by adding water carefully.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
| Entry | Amine | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Xantphos | NaOt-Bu | Toluene | ~92% |
| 2 | Aniline | BINAP | Cs₂CO₃ | Dioxane | ~88% |
| 3 | Pyrrolidine | Xantphos | K₃PO₄ | Toluene | ~95% |
| Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are illustrative.[18][19] |
Strategy 3: Synthesis of Fused Heterocyclic Systems
The juxtaposition of the aldehyde and chloro groups allows for powerful cyclization reactions, leading to the formation of fused polycyclic systems. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with noted anti-inflammatory and anticancer activities.[20][21]
This transformation typically proceeds via an initial reaction with hydrazine to form a hydrazone intermediate from the aldehyde, followed by an intramolecular nucleophilic aromatic substitution where the hydrazone nitrogen displaces the chlorine at the C2 position.[8]
Figure 3: Workflow for the synthesis of pyrazolo[4,3-c]quinoline derivatives.
Protocol 4: Synthesis of 8-Methyl-1H-pyrazolo[4,3-c]quinolin-4-amine
This protocol adapts the general principle of reacting the chloro-aldehyde with hydrazine hydrate to form an amino-pyrazolo-quinoline derivative.[8][22]
-
Reagents & Setup:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux and stir for 8-16 hours.
-
A precipitate may form as the reaction proceeds.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold ethanol and then diethyl ether to remove impurities.
-
The product is often pure enough after filtration, but it can be recrystallized from a suitable solvent (e.g., ethanol or DMF) if necessary.
-
-
Characterization:
-
Confirm the fused ring structure by ¹H NMR (noting the disappearance of the aldehyde proton and the appearance of pyrazole and amine protons), ¹³C NMR, IR spectroscopy (presence of N-H stretches), and HRMS.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of novel quinoline derivatives. By strategically targeting its two distinct reactive sites—the C3-carbaldehyde and the C2-chloro group—researchers can employ a variety of high-yielding and robust reactions. The protocols outlined in this guide for Schiff base formation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and pyrazolo[4,3-c]quinoline synthesis provide a solid foundation for creating diverse molecular architectures with significant potential in drug discovery and materials science.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely employed and efficient method is the Vilsmeier-Haack reaction . This one-pot synthesis involves the cyclization of an appropriate N-arylacetamide, in this case, N-(2-methylphenyl)acetamide (also known as 2-methylacetanilide), using the Vilsmeier reagent.[1][2] This approach is favored for its operational simplicity, use of readily available starting materials, and its ability to introduce the C2-chloro and C3-formyl groups concurrently.[3]
Q2: What is the Vilsmeier reagent and what is its role in this synthesis?
The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] In this reaction, it serves two critical functions:
-
Formylation: It acts as the electrophile that attacks the electron-rich aromatic ring of the acetanilide, leading to the introduction of the formyl (-CHO) group at the 3-position.
-
Cyclization and Chlorination: The reagent facilitates the intramolecular cyclization required to form the quinoline ring system. POCl₃ also serves as the chlorinating agent, converting the intermediate enolate into the final 2-chloro derivative.[5]
Q3: Why is temperature control so critical during the reaction?
Temperature control is paramount for both yield and purity. The initial formation of the Vilsmeier reagent is an exothermic process that must be performed at low temperatures (0-5°C) to prevent its decomposition. Subsequently, the reaction mixture is heated (typically 80-90°C) to provide the necessary activation energy for the cyclization step.[6] However, excessive temperatures can lead to the degradation of the starting material and the desired product, resulting in the formation of tar and a significant reduction in yield.
Q4: What is the expected yield and how is the final product purified?
With an optimized protocol, yields for this compound are generally reported as moderate to good, often in the range of 60-80%.[2] The crude product is typically isolated as a solid after quenching the reaction mixture in ice water and neutralizing it.[6] Purification is most commonly achieved by recrystallization from a suitable organic solvent, such as ethyl acetate or ethanol, to yield a white or off-white crystalline solid.[4][6]
Visualized Experimental Workflow
The diagram below outlines the standard workflow for the synthesis, providing a clear, high-level overview of the experimental sequence.
Caption: Standard workflow for Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol synthesizes insights from established methodologies to provide a robust starting point for your experiment.[1][6]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N-(2-methylphenyl)acetamide
-
Crushed ice and deionized water
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (3 molar equivalents). Cool the flask in an ice-salt bath to 0-5°C.
-
Add freshly distilled POCl₃ (e.g., 5-7 molar equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C throughout the addition. After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at this temperature.
-
Substrate Addition: Add N-(2-methylphenyl)acetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent. Ensure the temperature does not rise significantly during this step.
-
Reaction: After the substrate is fully added, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water or oil bath to 80-90°C.[6] The reaction time can vary, but methyl-substituted quinolines may require 4-10 hours of heating.[1][2] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the hot reaction mixture into a beaker containing a large volume of crushed ice with constant, vigorous stirring.
-
Precipitation: Neutralize the resulting acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product under vacuum. For purification, recrystallize the solid from hot ethyl acetate or ethanol to obtain this compound as a crystalline solid.[4][6]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues, their probable causes, and scientifically-grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture. POCl₃ can hydrolyze, and DMF should be anhydrous. | Solution: Use freshly distilled POCl₃ and anhydrous grade DMF. Store both reagents under inert gas (N₂ or Ar) and away from moisture. Rationale: Water reacts with POCl₃ and the Vilsmeier reagent, quenching their reactivity and preventing the desired electrophilic substitution and cyclization. |
| 2. Incorrect Temperature Control: The initial formation of the reagent was too warm, or the final reaction temperature was too low or too high. | Solution: Strictly adhere to the 0-5°C range for reagent formation. For the reaction step, ensure the temperature is maintained at 80-90°C. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time, but avoid overheating, which can destroy the product. Rationale: Proper temperature ensures the stability of the electrophile and provides sufficient energy for the cyclization without causing decomposition. | |
| 3. Incomplete Reaction: The heating time was insufficient for the cyclization to complete. | Solution: Monitor the reaction progress diligently using TLC. Compare the spot of the reaction mixture against the starting acetanilide. Continue heating until the starting material spot has been consumed. Rationale: Substituted acetanilides, especially those with electron-donating groups like the methyl group, can influence reaction kinetics, sometimes requiring longer heating times than unsubstituted analogs.[1] | |
| Product is a Dark Oil or Tar | 1. Excessive Reaction Temperature: The reaction was heated above the optimal 80-90°C range. | Solution: Use a temperature-controlled heating mantle or oil bath and monitor the internal reaction temperature. Rationale: High temperatures promote polymerization and decomposition side-reactions, leading to the formation of intractable tars instead of the desired crystalline product. |
| 2. Impure Starting Materials: The starting N-(2-methylphenyl)acetamide contained impurities. | Solution: Recrystallize the starting acetanilide before use if its purity is questionable. Rationale: Impurities can interfere with the reaction pathway or act as catalysts for undesired side reactions. | |
| Product is Impure After Isolation | 1. Inefficient Work-up: Insufficient washing of the crude product or incomplete precipitation. | Solution: During filtration, wash the crude product thoroughly with copious amounts of cold water to remove residual DMF and inorganic salts. Ensure the pH during neutralization is correct to maximize precipitation of the product and not impurities. Rationale: A clean work-up is essential to remove water-soluble byproducts that can inhibit effective crystallization. |
| 2. Incorrect Recrystallization Solvent: The chosen solvent is either too good (product remains dissolved) or too poor (product crashes out with impurities). | Solution: Ethyl acetate and ethanol are commonly reported as effective solvents.[4][6] If these fail, perform small-scale solvent screening. The ideal solvent should dissolve the compound when hot but have low solubility for it when cold. Rationale: Proper recrystallization relies on the difference in solubility of the product and impurities at different temperatures, allowing for the selective crystallization of the pure compound upon cooling. |
Troubleshooting Decision Flow
Caption: A decision tree for troubleshooting common synthesis issues.
Summary of Reaction Parameters
| Parameter | Recommended Value / Condition | Rationale & Key Considerations |
| Molar Ratio (Acetanilide:DMF:POCl₃) | 1 : 3 : 5-7 | An excess of DMF and POCl₃ is required to ensure complete formation of the Vilsmeier reagent and to drive the reaction to completion.[4] |
| Reagent Formation Temperature | 0 - 5 °C | Prevents decomposition of the thermally sensitive Vilsmeier reagent. |
| Reaction Temperature | 80 - 90 °C | Provides sufficient activation energy for the cyclization step without causing product degradation.[1][6] |
| Reaction Time | 4 - 10 hours | Methyl-substituted substrates may require longer heating. Reaction should be monitored by TLC to determine completion.[2] |
| Work-up Procedure | Quench in ice water; neutralize to pH 7-8 | Quenching stops the reaction and dissolves inorganic byproducts. Neutralization is critical for precipitating the final product.[7] |
| Purification Method | Recrystallization (Ethyl Acetate / Ethanol) | A standard and effective method for obtaining a high-purity crystalline product.[6] |
References
Technical Support Center: Purification of 2-Chloro-8-methylquinoline-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-8-methylquinoline-3-carbaldehyde. This valuable intermediate, typically synthesized via the Vilsmeier-Haack reaction, presents unique purification challenges.[1] This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common issues encountered during its isolation and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting the purification process.
Q1: What are the typical impurities I should expect after synthesizing this compound?
A: The primary synthesis route is the Vilsmeier-Haack cyclization of N-(2-methylphenyl)acetamide using a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] Consequently, the crude product is often contaminated with:
-
Unreacted Starting Materials: N-(2-methylphenyl)acetamide.
-
Reaction Byproducts: Phosphoric acids and salts formed after quenching the reaction with water.
-
Polymeric/Tarry Materials: Harsh acidic and high-temperature conditions common in quinoline synthesis can lead to the formation of dark, tarry substances, which can complicate purification.[3]
-
Side-Reaction Products: Incomplete cyclization or alternative formylation products, though the Vilsmeier-Haack reaction is generally regioselective for this class of compounds.
Q2: What is the recommended first-pass purification method for the crude product?
A: Recrystallization is the most commonly cited and effective initial purification method for this compound.[4][5][6] The crude product, typically a solid precipitated by pouring the reaction mixture into ice water, can often be purified to a high degree using a single-solvent recrystallization.[5][6] Ethyl acetate and ethanol are frequently reported as suitable solvents.[4][6]
Q3: My crude product is a persistent, dark oil instead of a solid. What are my options?
A: Obtaining an oil instead of a solid is a common issue, often due to residual solvent (DMF) or the presence of tarry impurities that depress the melting point. Here are several strategies:
-
Trituration: Vigorously stir or grind the oil with a non-polar solvent in which the product is insoluble, such as hexane or pentane. This can often induce crystallization by washing away soluble impurities.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane) dropwise until turbidity persists.[7] Allowing the mixture to stand, perhaps with gentle scratching of the flask's inner wall, can initiate precipitation.
-
Salt Formation: As a basic quinoline derivative, the compound can be converted into a crystalline salt (e.g., hydrochloride or picrate).[7][8] This is a robust method for purification. The free base can be regenerated by subsequent treatment with a mild base.[7] However, this adds steps to your synthesis.
-
Direct to Chromatography: If all else fails, the oil can be purified directly via column chromatography, though this requires careful technique.
Q4: What are the key physical properties of this compound relevant to its purification?
A: Knowing the physical properties is critical for designing a purification strategy. The key data are summarized below.
| Property | Value | Source(s) |
| Appearance | Yellow to yellow-brown crystalline powder | [9] |
| Molecular Weight | 205.64 g/mol | [9] |
| Melting Point | 138-141 °C | [9][10] |
| Boiling Point | 350.8±37.0 °C (Predicted) | [9] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [9] |
Part 2: Troubleshooting and In-Depth Guides
This section provides detailed answers to specific experimental problems you may encounter.
Recrystallization Troubleshooting
Q: My crude product won't fully dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?
A: This typically indicates the presence of insoluble impurities, such as inorganic salts from the reaction work-up or high-molecular-weight polymeric tars.
-
Causality: The Vilsmeier-Haack reaction quench produces various phosphates and salts that have very low solubility in organic solvents like ethyl acetate. Polymeric tars are also notoriously insoluble.
-
Solution: Perform a hot filtration . Dissolve the soluble portion of your crude product (your target compound) in a minimum amount of boiling solvent. While hot, quickly filter the solution through a pre-warmed funnel with fluted filter paper to remove the insoluble materials. The purified product should then crystallize from the clear filtrate upon cooling.
Q: My product "oiled out" during cooling instead of forming crystals. How can I resolve this?
A: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point (or the melting point of the impure mixture).
-
Causality: This is common when the solution is cooled too rapidly or when the concentration of impurities is high, significantly depressing the melting point.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add slightly more hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling promotes oiling. Insulating the flask can help.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Caption: Troubleshooting logic for when a product oils out.
Column Chromatography Troubleshooting
Q: I'm observing significant streaking and decomposition of my product on a silica gel column. Why is this happening and what can I do?
A: This is a classic problem when purifying basic nitrogen-containing heterocycles like quinolines on standard silica gel.[11]
-
Causality: The quinoline nitrogen is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong interaction leads to poor peak shape (streaking) and can catalyze decomposition, especially with sensitive functional groups like aldehydes.[11]
-
Solutions:
-
Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your mobile phase and add 1% triethylamine (NEt₃) by volume. The triethylamine is a stronger base that will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use an Alternative Stationary Phase: If decomposition is severe, switch to a more inert stationary phase. Neutral or basic alumina is often a good choice for basic compounds.[12] Florisil is another potential alternative.[13]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to minimize the residence time.
-
Q: I'm struggling to find a good solvent system for chromatography. How should I approach this?
A: A systematic approach using Thin-Layer Chromatography (TLC) is essential. The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.35.
-
Causality: The Rf value on a TLC plate is directly related to how a compound will behave on a column using the same mobile phase. A low Rf (0.2-0.35) ensures good separation from both non-polar impurities (which will run higher) and polar impurities (which will remain at the baseline).
-
Recommended Starting Point: Begin with a non-polar solvent system and gradually increase polarity. For this compound, a good starting point is a mixture of hexane (or petroleum ether) and ethyl acetate.
-
Start with 95:5 Hexane:EtOAc.
-
Increase polarity incrementally: 90:10, 80:20, and so on.
-
If more polarity is needed, switch to a dichloromethane/ethyl acetate or dichloromethane/methanol system.[12]
-
-
TLC Visualization: This compound should be visible under UV light (254 nm) due to its aromatic quinoline core.[12] For confirmation, you can use a 2,4-Dinitrophenylhydrazine (DNPH) stain, which reacts specifically with aldehydes to produce a distinct yellow or orange spot.[12]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on literature, ethyl acetate is a reliable choice.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot ethyl acetate until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble material remains, perform a hot filtration as described in the troubleshooting section.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to yield this compound as a yellow to yellow-brown solid.[9]
Protocol 2: Flash Column Chromatography
This protocol assumes that recrystallization was insufficient and that decomposition on silica is a concern.
-
Stationary Phase Preparation: In a beaker, slurry silica gel with your chosen starting eluent (e.g., 90:10 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (enough to form a dry powder). Evaporate the solvent completely under reduced pressure. This "dry loading" method results in better separation. Carefully add the resulting free-flowing powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase and begin eluting the column using positive pressure. Start with the initial non-polar solvent system and gradually increase the polarity (e.g., from 90:10 to 80:20 Hexane:EtOAc) as needed.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.
Caption: General workflow for the purification of the target compound.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE price,buy 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE - chemicalbook [chemicalbook.com]
- 10. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions inherent in this synthesis, ensuring both high yield and purity.
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich systems.[1][2] It involves the cyclization and formylation of an N-arylacetamide (specifically, N-(2-methylphenyl)acetamide) using the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][5] While effective, the reaction is sensitive to several parameters that can lead to significant side reactions and purification challenges. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Section 1: Core Reaction and Key Intermediates
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[2][3] This reagent then effects an electrophilic aromatic substitution and cyclization on the N-(2-methylphenyl)acetamide substrate. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Core workflow for the Vilsmeier-Haack synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common experimental issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Problem 1: Low or No Product Yield with Recovery of Starting Material
Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted N-(2-methylphenyl)acetamide. What are the most probable causes?
A: This is a classic issue that almost always points to problems with the Vilsmeier reagent's formation or stability. The reagent is a potent but sensitive electrophile.
Causality & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[3] Trace amounts of water in your reagents or glassware will rapidly quench the reagent, halting the reaction.
-
Troubleshooting Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored under molecular sieves. Distill POCl₃ if its purity is questionable.
-
-
Reagent Quality and Decomposition: The purity of both DMF and POCl₃ is paramount.
-
DMF Decomposition: Over time, DMF can degrade to form dimethylamine and formic acid.[3][6] Dimethylamine is nucleophilic and will consume the Vilsmeier reagent. A simple "sniff test" can be indicative; if the DMF has a strong fishy odor (dimethylamine), it is unsuitable for this reaction.
-
POCl₃ Quality: Ensure the POCl₃ is colorless. A yellow tint may indicate the presence of dissolved HCl and other decomposition products that can interfere with the reaction.
-
-
Incorrect Stoichiometry or Order of Addition: The ratio of DMF to POCl₃ is critical for efficient reagent formation. Furthermore, the Vilsmeier reagent should ideally be pre-formed at low temperatures before the substrate is introduced.
-
Optimized Protocol: In a flask under an inert atmosphere, add your substrate to the anhydrous DMF. Cool the mixture to 0°C in an ice bath. Then, add POCl₃ dropwise while maintaining the temperature between 0-5°C. This allows the reagent to form and react with the substrate in situ, minimizing thermal decomposition.[7][8]
-
-
Insufficient Reaction Temperature: While reagent formation is done at 0°C, the subsequent cyclization and formylation step often requires thermal energy.[9]
-
Solution: After the dropwise addition of POCl₃ is complete, allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature. Finally, heat the mixture to 80-90°C and monitor by TLC until the starting material is consumed.[4]
-
Problem 2: Identification of a Major, More Polar Byproduct
Q: My reaction worked, but I have a significant byproduct that runs lower (more polar) on the TLC plate than the desired product. What is this impurity?
A: The most likely candidate for this polar byproduct is 2-Hydroxy-8-methylquinoline-3-carbaldehyde (which exists in tautomeric equilibrium with 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde).[10][11]
Causality & Solutions:
-
Hydrolysis During Workup: The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution, particularly by water under neutral or slightly basic conditions during the aqueous workup. This hydrolysis replaces the -Cl with an -OH group.[12]
-
Mitigation Strategy: During workup, maintain acidic conditions for as long as possible. After quenching the reaction on ice, the solution will be strongly acidic due to the formation of HCl and phosphoric acid from the POCl₃ hydrolysis.[13] Extract the product into an organic solvent before neutralizing the aqueous layer. If neutralization is required to remove acidic impurities, perform it quickly at low temperatures and immediately extract the product.
-
-
In-situ Hydrolysis: If significant water was present in the reaction mixture itself, hydrolysis could occur in situ at elevated temperatures, though this is less common than during workup.
Caption: Formation of the primary hydrolysis byproduct.
Problem 3: Uncontrolled Exotherm and Safety During Workup
Q: When I pour my reaction mixture into ice water, the quench is violent and releases fumes. How can I perform this step safely?
A: This is an extremely common and hazardous aspect of the Vilsmeier-Haack reaction. The danger comes from the rapid, highly exothermic hydrolysis of unreacted POCl₃.[13]
Causality & Solution:
The reaction POCl₃ + 3H₂O → H₃PO₄ + 3HCl generates significant heat. Pouring the reaction mixture into water (a "direct quench") is dangerous because the less dense organic layer can float, creating a localized super-heating zone at the interface.
The solution is to perform a "reverse quench." [13]
Safety Protocol: Controlled Reverse Quench
-
Prepare a separate, large vessel (e.g., a beaker or flask at least 10x the volume of your reaction mixture) containing a large amount of crushed ice and water. Place this vessel in a secondary container (ice bath) and ensure vigorous stirring with a mechanical stirrer.
-
Cool your completed reaction mixture down to room temperature.
-
Slowly, using a dropping funnel, add the reaction mixture dropwise into the vortex of the vigorously stirred ice/water slurry.
-
Carefully monitor the temperature of the quench slurry, ensuring it does not rise significantly. Add more ice as needed.
-
This method ensures that the POCl₃ is always the limiting reagent in the hydrolysis, allowing the large volume of ice water to dissipate the heat effectively and safely.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected color of the Vilsmeier reagent and the reaction mixture? A1: The pure Vilsmeier reagent, if isolated, is a colorless or white solid.[14] However, it is almost always generated in situ. When POCl₃ is added to DMF, the solution often turns pale yellow, orange, or even red-brown due to minor impurities or the formation of charge-transfer complexes.[15] This color is generally not an indication of a failed reaction. The final reaction mixture after heating is typically a dark brown or reddish-black viscous liquid.
Q2: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃? A2: Yes, other reagents can be used to generate a Vilsmeier-type reagent from DMF.[3] However, POCl₃ is the most common and is specifically cited in the majority of literature procedures for this particular quinoline synthesis.[4][16] Switching the reagent will likely require significant re-optimization of the reaction conditions, including temperature and reaction time.
Q3: How can I best purify the final product? A3: The crude product is often a dark solid or oil.
-
Initial Wash: After extraction and drying the organic layer, concentrating it will yield the crude product. This can be washed with a cold, non-polar solvent like hexane or diethyl ether to remove highly non-polar impurities.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, typically starting with hexane/ethyl acetate (e.g., 95:5) and gradually increasing the polarity to 80:20, is effective at separating the product from the starting material and the more polar hydroxy byproduct.
-
Recrystallization: The purified product can be recrystallized from solvents like ethanol or an ethanol/water mixture to yield a pure, crystalline solid.[4]
Section 4: Data Summary Table
For accurate identification, compare your analytical data against the known properties of the target compound and its primary byproduct.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (Predicted, CDCl₃) |
| This compound (Product) | C₁₁H₈ClNO | 205.64 | 138-141[17] | δ ~10.4 (s, 1H, -CHO), δ ~8.5 (s, 1H, H4), δ ~2.8 (s, 3H, -CH₃) |
| 2-Hydroxy-8-methylquinoline-3-carbaldehyde (Byproduct) | C₁₁H₉NO₂ | 187.19[11] | >250 (Decomposes) | δ ~12.0 (br s, 1H, -OH/NH), δ ~9.8 (s, 1H, -CHO), δ ~8.3 (s, 1H, H4), δ ~2.6 (s, 3H, -CH₃) |
Section 5: Troubleshooting Workflow
Use this decision tree to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Hydroxy-8-methylquinoline-3-carbaldehyde | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier Reagent - Enamine [enamine.net]
- 15. reddit.com [reddit.com]
- 16. chemijournal.com [chemijournal.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Quinolines
Welcome to the technical support center for the optimization of the Vilsmeier-Haack reaction for quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance your experimental success by explaining the underlying chemical principles behind the recommended protocols.
Introduction to the Vilsmeier-Haack Reaction on Quinolines
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] When applied to quinolines, it provides a crucial pathway for the synthesis of quinoline-3-carbaldehydes, which are valuable intermediates in the development of various pharmaceuticals.[3][4][5] The reaction typically involves the use of a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7][8] The electrophilic Vilsmeier reagent then attacks the electron-rich quinoline ring, and subsequent hydrolysis yields the desired formylated product.[9][10][11]
This guide will address common challenges encountered during this reaction, such as low yields, side product formation, and issues with specific quinoline substrates.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a Vilsmeier-Haack reaction on my quinoline substrate, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Vilsmeier-Haack reaction with quinolines can stem from several factors, ranging from reagent quality to the electronic nature of your specific substrate. Here’s a systematic approach to troubleshooting:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[1][12] Quinolines with electron-donating groups (EDGs) on the benzene ring will react more readily than those with electron-withdrawing groups (EWGs).
-
Recommendation: For quinolines bearing EWGs, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. However, be mindful that harsh conditions can also lead to the formation of tars and other side products.[13] Careful monitoring via Thin Layer Chromatography (TLC) is essential.
-
-
Vilsmeier Reagent Preparation and Stoichiometry: The quality and concentration of the Vilsmeier reagent are paramount.
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture.[6] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Reagents like DMF and POCl₃ should be anhydrous.
-
Reagent Purity: The purity of DMF and POCl₃ is critical. Old or improperly stored DMF can decompose to dimethylamine, which can consume the Vilsmeier reagent.[14] Use freshly distilled or high-purity reagents.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent can significantly impact the yield. An excess of the Vilsmeier reagent is often necessary. A common starting point is a 1:1.5 to 1:3 ratio of substrate to Vilsmeier reagent. For less reactive substrates, a larger excess may be required. One study on the synthesis of 2-chloro-3-formylquinolines found that a 12-fold excess of POCl₃ gave the maximum yield.
-
-
Reaction Temperature: The optimal temperature is highly substrate-dependent.
-
Recommendation: The Vilsmeier reagent is typically prepared at 0°C to control the exothermic reaction between DMF and POCl₃.[8][15] For reactive quinolines, the formylation may proceed at room temperature. For less reactive substrates, heating may be necessary, often in the range of 60-90°C.[8][16] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
-
Work-up Procedure: Improper work-up can lead to product loss.
-
Hydrolysis: The reaction is typically quenched by pouring the mixture onto crushed ice.[8][17] This hydrolyzes the intermediate iminium salt to the aldehyde and also helps to control the exothermic decomposition of excess POCl₃.[18]
-
Basification: The reaction generates acidic byproducts (phosphoric acid and HCl).[18] The quinoline product, being basic, can be protonated and remain in the aqueous layer. Careful neutralization is crucial for product precipitation and extraction. It is often recommended to neutralize the solution to a pH of 6-8.[17][19] Using a mild base like sodium bicarbonate can be beneficial, as strongly basic conditions (e.g., high concentrations of NaOH) might lead to side reactions like the Cannizzaro reaction.[13][17]
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is yielding a mixture of products, making purification difficult. What are the common side products and how can I improve the regioselectivity?
Answer: The formation of multiple products is a common challenge, often arising from a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity: The position of formylation on the quinoline ring is dictated by the electronic and steric effects of the substituents.
-
Activating Groups: For quinolines with activating groups on the benzene ring, formylation typically occurs at the C5 or C7 positions.[20]
-
Unsubstituted Quinoline: In the case of unsubstituted quinoline, the reaction is more complex. Formylation can occur on the pyridine ring, but often requires more forcing conditions.
-
2-Methylquinoline (Quinaldine): For 2-methylquinoline, the reaction can occur at either the electron-rich positions of the quinoline ring or at the active methyl group.[8] The reaction conditions will heavily influence the outcome.
-
-
Common Side Reactions:
-
Double Formylation: In highly activated systems, double formylation can occur.[20]
-
Reaction with Active Methyl Groups: If a methyl group is present at an activated position (e.g., C2 or C4), the Vilsmeier reagent can react with it, leading to the formation of β-chloro vinyl aldehydes or related structures after hydrolysis.[20][21]
-
Polymerization/Tar Formation: As mentioned, overly harsh reaction conditions (high temperatures, long reaction times) can lead to the formation of intractable tars.[13]
-
Formamidine Formation: In some cases, particularly with strongly deactivated substrates, formamidines may be formed instead of the desired aldehyde.[13]
-
-
Optimization for Selectivity:
-
Temperature Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can often improve selectivity.
-
Solvent Effects: While DMF is the most common solvent as it is also a reagent, in some cases, using a co-solvent like chloroform or 1,2-dichloroethane might influence the reaction outcome.[14]
-
Alternative Vilsmeier Reagents: While DMF/POCl₃ is standard, other formamides (e.g., N-formylmorpholine) or activating agents (e.g., oxalyl chloride, thionyl chloride) can be used to generate the Vilsmeier reagent, which may offer different reactivity and selectivity profiles.[6][22][23]
-
Issue 3: Difficulties with Product Isolation and Purification
Question: I am having trouble isolating a pure product after the reaction work-up. What are the best practices for purification?
Answer: Effective purification is key to obtaining your desired quinoline-3-carbaldehyde in high purity.
-
Initial Isolation:
-
Precipitation and Filtration: After quenching and neutralization, the product often precipitates from the aqueous solution. This solid can be collected by filtration and washed with water to remove inorganic salts.
-
Extraction: If the product does not precipitate or if it is an oil, it should be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed with brine and dried over an anhydrous salt like Na₂SO₄.
-
-
Purification Techniques:
-
Recrystallization: This is often the first method to try for solid products. The choice of solvent is crucial and may require some screening.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the most common method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The reaction proceeds in three main steps:
-
Formation of the Vilsmeier Reagent: The substituted amide (e.g., DMF) reacts with the acid chloride (e.g., POCl₃) to form a highly electrophilic chloroiminium ion, which is the Vilsmeier reagent.[1][10]
-
Electrophilic Aromatic Substitution: The electron-rich quinoline ring acts as a nucleophile and attacks the Vilsmeier reagent. This results in the formation of an iminium ion intermediate.[1][7]
-
Hydrolysis: During the aqueous work-up, the iminium intermediate is hydrolyzed to yield the final aldehyde product.[7][9]
Q2: How do I prepare the Vilsmeier reagent?
A2: The Vilsmeier reagent is typically prepared in situ. A standard procedure involves adding POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring under an inert atmosphere.[8][15] The reaction is exothermic and should be carefully controlled. After the addition, the mixture is usually stirred for a period (e.g., 30-60 minutes) at 0°C before the substrate is added.[8]
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[24] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are exothermic.[18] Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction. The Vilsmeier intermediate itself can be thermally unstable.[25][26][27]
-
HCl Gas Evolution: The quenching step releases HCl gas, which is corrosive and toxic. The work-up must be performed in a fume hood.[24]
Q4: Can I use other reagents besides DMF and POCl₃?
A4: Yes, other reagents can be used.
-
Formamides: Other N,N-disubstituted formamides can be used.
-
Activating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride can also be used in place of POCl₃ to generate the Vilsmeier reagent.[6] Phthaloyl dichloride has also been reported as an environmentally benign alternative.[22]
-
Alternative Formylation Methods: For certain substrates, other formylation methods like the Reimer-Tiemann, Gattermann, or Duff reactions might be more suitable.[7][20]
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Acetanilides to Yield 2-Chloro-3-formylquinolines
| Substrate | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | 12 | 90 | Not Specified | High | |
| Acetanilide | 2.0 | Reflux | 0.75 | 90 | [24] |
| Ortho-methyl acetanilide | ~3.6 (volume ratio) | 80-90 | 6-8 | Good | [16] |
General Protocol for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
This protocol is adapted from established procedures and should be optimized for specific substrates.[16]
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 3-12 equivalents) dropwise to the cooled DMF with vigorous stirring over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 10 hours depending on the substrate.[16]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (approximately 10 times the volume of DMF used).[17]
-
Neutralize the resulting solution to a pH of 6-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The three key stages of the Vilsmeier-Haack reaction.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the Vilsmeier-Haack reaction.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. prepchem.com [prepchem.com]
- 16. chemijournal.com [chemijournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. benchchem.com [benchchem.com]
- 25. mt.com [mt.com]
- 26. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Scale-up of 2-Chloro-8-methylquinoline-3-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-8-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully produce this key chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process. The solutions provided are based on established chemical principles and practical laboratory experience.
Reaction-Related Issues
Question 1: My Vilsmeier-Haack reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Vilsmeier-Haack reaction for this synthesis can be attributed to several factors. Here’s a breakdown of potential causes and their corresponding solutions:
-
Moisture in the reaction: The Vilsmeier reagent, formed from the reaction of a phosphoryl halide with N,N-dimethylformamide (DMF), is highly sensitive to moisture. Any water present will consume the reagent and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and phosphoryl chloride (POCl₃). It is also advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.
-
-
Suboptimal reaction temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent reaction with the acetanilide are carried out is crucial.
-
Solution: The Vilsmeier reagent is typically prepared at a low temperature (0-5 °C) to control the exothermic reaction.[1][2] After the addition of the acetanilide, the reaction mixture is gradually heated. The optimal temperature for the cyclization step is generally between 80-90 °C.[2][3] Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition of the product and the formation of byproducts.
-
-
Incorrect stoichiometry of reagents: The molar ratio of the acetanilide to the Vilsmeier reagent is a critical parameter.
-
Solution: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A typical molar ratio of acetanilide to DMF to POCl₃ is 1:3:15, although this can be optimized for specific reaction conditions.[3]
-
-
Purity of starting materials: The purity of the starting acetanilide can significantly impact the yield and purity of the final product.
-
Solution: Ensure that the 2-methylacetanilide used is of high purity. If necessary, recrystallize the starting material before use.
-
Question 2: I am observing the formation of significant amounts of byproducts in my reaction mixture. How can I minimize their formation?
Answer:
Byproduct formation is a common issue in the Vilsmeier-Haack reaction. Here are some strategies to minimize it:
-
Control of reaction temperature: As mentioned previously, maintaining the optimal temperature range is crucial. Overheating can lead to the formation of tarry byproducts and other impurities.
-
Solution: Use a temperature-controlled heating mantle or oil bath to maintain a consistent temperature throughout the reaction. Monitor the internal temperature of the reaction vessel.
-
-
Slow addition of reagents: The dropwise addition of POCl₃ to DMF is essential to control the initial exothermic reaction and prevent the formation of byproducts.
-
Proper work-up procedure: The method used to quench the reaction and isolate the product can influence the purity of the final product.
Work-up and Purification Challenges
Question 3: I am having difficulty purifying the crude this compound. What are the recommended purification methods?
Answer:
Effective purification is essential to obtain a high-purity product. Here are the recommended methods:
-
Recrystallization: This is the most common and effective method for purifying the crude product.
-
Solution: Ethanol is a commonly used solvent for the recrystallization of this compound.[3] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with cold ethanol, and dried.
-
-
Column chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.
-
Solution: Silica gel is a suitable stationary phase for the purification of this compound. A mixture of ethyl acetate and petroleum ether can be used as the mobile phase. The progress of the separation can be monitored by thin-layer chromatography (TLC).[1]
-
Scale-up Specific Problems
Question 4: What are the main challenges I should anticipate when scaling up the production of this compound?
Answer:
Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges. Here are some key considerations for the Vilsmeier-Haack reaction:
-
Heat management: The Vilsmeier-Haack reaction is exothermic, and managing the heat generated becomes more critical at larger scales.
-
Solution: Use a reactor with efficient cooling capabilities. The rate of addition of reagents should be carefully controlled to prevent a rapid increase in temperature. Continuous flow reactors can also be considered for better heat and mass transfer.[5]
-
-
Mixing: Ensuring efficient mixing of the reactants is crucial for a successful reaction, especially in large reactors.
-
Solution: Use a reactor with an appropriate agitator design to ensure homogeneity of the reaction mixture.
-
-
Safety: The reagents used in the Vilsmeier-Haack reaction, such as POCl₃, are corrosive and react violently with water.
-
Solution: All scale-up operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Emergency procedures should be in place to handle any accidental spills or releases. The thermal stability of the Vilsmeier intermediate should also be considered, as it can be a safety hazard at larger scales.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound?
A1: The reaction time can vary depending on the scale and specific conditions, but it is typically in the range of 4-10 hours of heating at 80-90 °C.[1][2][3] The progress of the reaction should be monitored by TLC to determine the optimal reaction time.[1]
Q2: Can other reagents be used instead of POCl₃ for the Vilsmeier-Haack reaction?
A2: Yes, other reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be used to generate the Vilsmeier reagent.[7] However, POCl₃ is the most commonly used reagent for this synthesis.
Q3: What are the key analytical techniques for characterizing the final product?
A3: The structure and purity of this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the functional groups, particularly the aldehyde group.
-
Mass spectrometry (MS): To determine the molecular weight of the compound.
-
Melting point analysis: To assess the purity of the product.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
2-Methylacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 molar equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (15 molar equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.[3]
-
After the addition is complete, add 2-methylacetanilide (1 molar equivalent) to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 7-10 hours.[3] Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water.[3]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
-
Dry the purified product in a vacuum oven.
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Technical Support Center: Purification of 2-Chloro-8-methylquinoline-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-8-methylquinoline-3-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you can achieve the desired purity for your downstream applications.
Understanding the Chemistry: The Vilsmeier-Haack Reaction and Its Aftermath
This compound is most commonly synthesized via the Vilsmeier-Haack reaction. This process involves the reaction of 2'-methylacetanilide with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1]. While effective, this reaction can lead to a variety of impurities that complicate the purification process. Understanding the nature of these impurities is the first step toward their effective removal.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the purification of this compound.
Q1: My crude product is a dark, oily, or tarry substance. What is causing this and how can I purify it?
A1: The formation of dark, tarry materials is a common issue in Vilsmeier-Haack reactions, often resulting from harsh reaction conditions such as excessively high temperatures or prolonged reaction times[2].
-
Causality: Overheating can lead to polymerization and degradation of both the starting materials and the product. The Vilsmeier reagent itself can also contribute to the formation of colored byproducts.
-
Troubleshooting & Prevention:
-
Reaction Control: Carefully control the reaction temperature, especially during the exothermic addition of POCl₃. It is advisable to add the reagent at a low temperature (e.g., 0-5 °C) before gently heating the reaction to the optimal temperature (typically 80-90 °C)[3].
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and avoid unnecessary heating that can lead to byproduct formation[2][3].
-
Purification Strategy: For a tarry crude product, direct crystallization is often ineffective. The recommended approach is to first perform column chromatography to separate the desired product from the polymeric and highly colored impurities.
-
Q2: I am observing a significant amount of a more polar byproduct in my TLC analysis. What could this be?
A2: A common and often significant polar impurity is the hydrolyzed product, 8-methylquinolin-2(1H)-one-3-carbaldehyde (also known as 2-hydroxy-8-methylquinoline-3-carbaldehyde).
-
Mechanism: The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis. This can occur during the aqueous work-up of the reaction, particularly if the pH is not carefully controlled[4]. Both acidic and strongly basic conditions can promote this hydrolysis.
-
Prevention During Work-up:
-
After quenching the reaction mixture on ice, it is crucial to neutralize the acidic medium. Using a mild base like sodium bicarbonate to bring the pH to neutral is often a good strategy to precipitate the product without inducing significant hydrolysis[2]. While some protocols use stronger bases like NaOH, this increases the risk of hydrolysis.
-
-
Removal: If the hydrolyzed impurity has already formed, it can be separated from the desired 2-chloro derivative by column chromatography, as the hydroxyl group significantly increases the polarity of the molecule.
Q3: My compound is streaking or "tailing" during column chromatography on silica gel. How can I improve the separation?
A3: Tailing is a frequent issue when purifying quinoline derivatives on silica gel.
-
Scientific Rationale: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and band broadening, resulting in "tailing."
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your hexane/ethyl acetate or other non-polar/polar eluent system is highly effective. The TEA will preferentially interact with the acidic sites on the silica gel, allowing your quinoline compound to elute more symmetrically[5].
-
Alternative Stationary Phases: In some cases, using a different stationary phase, such as neutral or basic alumina, can also prevent tailing of basic compounds[5].
-
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides a more detailed, issue-oriented guide to troubleshoot the purification process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product After Work-up | 1. Incomplete reaction. 2. Product remains dissolved in the aqueous layer due to protonation (formation of hydrochloride salt). 3. Hydrolysis to the more water-soluble quinolone. | 1. Monitor the reaction by TLC to ensure completion. 2. Carefully neutralize the reaction mixture with a base like sodium bicarbonate or sodium hydroxide solution to a pH of ~7 to precipitate the free base[2]. 3. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization to recover any dissolved product. |
| Persistent Yellow/Brown Color in the "Pure" Product | Minor, colored impurities that co-elute or co-crystallize with the product. | 1. Recrystallization: Perform a second recrystallization, possibly with a different solvent system (e.g., ethyl acetate/hexane). 2. Activated Carbon: Add a small amount of activated carbon to a solution of your product, heat briefly, and then filter through celite before crystallization. This can effectively remove colored impurities. |
| Multiple Spots on TLC of the Crude Product | 1. Unreacted starting material (2'-methylacetanilide). 2. Formation of the hydrolyzed quinolone. 3. Other Vilsmeier-Haack byproducts (e.g., formamidines)[2]. | 1. Optimize reaction time and temperature. 2. Use column chromatography for separation. The starting material is typically less polar than the product, while the hydrolyzed quinolone is more polar. |
| Product Decomposes on the Silica Gel Column | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | 1. Add triethylamine to the eluent (see Q3). 2. Use a less acidic stationary phase like neutral alumina[5]. 3. Run the column quickly (flash chromatography) to minimize the contact time between the compound and the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable if the crude product is a solid and the impurities are present in small amounts.
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the recrystallization of this compound[6]. A co-solvent system like ethyl acetate/hexane can also be used for finer control over solubility.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. c. If the solution is colored, you may add a spatula tip of activated carbon and boil for a few minutes. d. Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. f. For maximum crystal formation, place the flask in an ice bath for 30-60 minutes. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate or hexane. h. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for separating the target compound from significant impurities.
-
TLC Analysis: a. First, run a TLC of your crude material to identify the product and impurities. b. A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). c. The ideal solvent system should give your product an Rf value of approximately 0.3[7]. d. Visualization: Spots can be visualized under UV light (254 nm) or by staining with iodine vapor or a potassium permanganate dip[3][5][8].
-
Column Preparation: a. Prepare a slurry of silica gel in your chosen eluent (with 0.1-1% triethylamine added if tailing was observed on TLC). b. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). b. Alternatively, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of the column[5].
-
Elution and Fraction Collection: a. Begin eluting with your chosen solvent system. b. Collect fractions and monitor them by TLC to identify which ones contain the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions concerning the synthesis of this key chemical intermediate, providing in-depth, field-tested solutions and alternative synthetic strategies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound, most commonly via the Vilsmeier-Haack reaction, is a robust transformation. However, like any multi-step synthesis, it can present challenges. This guide provides solutions to frequently encountered issues.
Issue 1: Low or No Yield of the Desired Product in Vilsmeier-Haack Reaction
Question: My Vilsmeier-Haack reaction with N-(o-tolyl)acetamide is resulting in a low yield of this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Vilsmeier-Haack formylation and subsequent cyclization can often be traced back to several key factors. Let's break down the potential causes and their remedies.
-
Purity of Reagents and Solvents: The Vilsmeier reagent is highly reactive and susceptible to moisture. Ensure that your dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous. The use of freshly distilled POCl₃ and dry DMF over molecular sieves is highly recommended. The purity of your starting N-(o-tolyl)acetamide is also crucial; recrystallize it if necessary.
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. It is critical to maintain the temperature between 0-5 °C during the addition of POCl₃ to DMF. Allowing the temperature to rise can lead to the decomposition of the reagent and the formation of unwanted byproducts. After the addition of the acetanilide, the reaction temperature should be carefully controlled and slowly raised as per the specific protocol.
-
Stoichiometry of Reagents: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A common molar ratio is 1:3:5 of acetanilide to DMF to POCl₃. However, this can be optimized for your specific setup. Insufficient Vilsmeier reagent will result in incomplete conversion of the starting material.
-
Reaction Time and Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Premature workup will lead to lower yields, while excessively long reaction times can result in the formation of degradation products.
A Step-by-Step Protocol for an Optimized Vilsmeier-Haack Reaction:
-
To a stirred solution of anhydrous DMF (3 equivalents) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add POCl₃ (5 equivalents) dropwise at 0-5 °C.
-
Stir the mixture at this temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Add N-(o-tolyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly raise the temperature to 70-80 °C and maintain it for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain pure this compound.
Issue 2: Formation of Impurities and Difficulty in Purification
Question: I am observing significant impurity formation during the synthesis of this compound, making the purification process challenging. What are these impurities and how can I minimize their formation?
Answer:
The formation of impurities is a common issue, often stemming from side reactions or incomplete reactions.
-
Incomplete Chlorination: One common impurity is the corresponding 2-hydroxy-8-methylquinoline-3-carbaldehyde. This arises from the incomplete reaction of the quinolone intermediate with POCl₃. To minimize this, ensure a sufficient excess of POCl₃ is used and that the reaction temperature and time are adequate for complete conversion.
-
Over-chlorination: While less common, prolonged reaction times or excessive temperatures can lead to the formation of other chlorinated byproducts. Adhering to the optimized reaction conditions is key.
-
Hydrolysis of the Product: The aldehyde functional group can be sensitive, and the chloro-substituent can be susceptible to hydrolysis back to the hydroxyl group during workup. It is important to perform the neutralization and filtration steps efficiently and at a low temperature.
Purification Strategy:
Column chromatography is an effective method for purifying the final product if recrystallization does not yield the desired purity. A silica gel column with a gradient elution system of ethyl acetate in hexane is typically effective.
Frequently Asked Questions (FAQs)
Question 1: Are there any alternative, milder synthetic routes to this compound that avoid the use of POCl₃?
Answer:
Yes, several alternative synthetic strategies have been developed to circumvent the often harsh conditions of the Vilsmeier-Haack reaction.
-
Swern Oxidation Approach: One alternative involves the synthesis of the corresponding alcohol, (2-chloro-8-methylquinolin-3-yl)methanol, followed by a mild oxidation to the aldehyde. The alcohol can be prepared from 2-chloro-8-methylquinoline-3-carboxylic acid via reduction with a reagent like lithium aluminum hydride. The subsequent oxidation to the aldehyde can be achieved using Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or other mild oxidizing agents like Dess-Martin periodinane. This multi-step approach offers better control and avoids the use of POCl₃ in the final step.
-
From 3-Methylquinoline: Another route starts from 8-methylquinoline. The first step is the oxidation of the 3-methyl group to an aldehyde, which can be challenging. This can then be followed by N-oxidation and subsequent chlorination at the 2-position.
Question 2: What is the detailed mechanism of the Vilsmeier-Haack reaction for the formation of this compound?
Answer:
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The mechanism for the formation of this compound from N-(o-tolyl)acetamide can be broken down into the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is a chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(o-tolyl)acetamide attacks the Vilsmeier reagent. This substitution typically occurs at the para-position to the activating acetamido group.
-
Cyclization: The intermediate then undergoes an intramolecular cyclization reaction. The nitrogen of the acetamido group attacks the newly introduced formyl group, leading to the formation of a six-membered ring.
-
Dehydration and Chlorination: Subsequent dehydration and reaction with the excess POCl₃ leads to the formation of the aromatic quinoline ring and the chlorination at the 2-position.
Below is a diagram illustrating the key transformations in the Vilsmeier-Haack synthesis.
Caption: Workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.
Question 3: What are the key safety precautions to consider when performing a Vilsmeier-Haack reaction?
Answer:
The Vilsmeier-Haack reaction involves hazardous reagents and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Exothermic Reaction: The reaction is exothermic, and rapid addition of reagents can lead to a dangerous increase in temperature and pressure. Slow, controlled addition and efficient cooling are essential.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice. Adding water or ice directly to the reaction flask can cause a violent reaction.
-
Waste Disposal: The aqueous waste will be acidic and should be neutralized before disposal according to institutional guidelines.
Alternative Synthetic Route: A Comparative Overview
For projects where the Vilsmeier-Haack conditions are not viable, alternative routes can be employed. Below is a comparison of the traditional Vilsmeier-Haack route and a potential alternative.
| Feature | Vilsmeier-Haack Route | Alternative Route (e.g., from 2-hydroxyquinoline derivative) |
| Starting Materials | N-(o-tolyl)acetamide, DMF, POCl₃ | 8-Methylquinolin-2(1H)-one |
| Key Steps | One-pot formylation, cyclization, and chlorination | Synthesis of the quinolone, followed by chlorination and formylation |
| Reagents | POCl₃, DMF | POCl₃ for chlorination, followed by formylation reagents |
| Advantages | Convergent, often higher yielding in a single transformation | Potentially milder conditions for the formylation step |
| Disadvantages | Harsh conditions, use of excess POCl₃ | Potentially longer synthetic sequence |
The following diagram illustrates a generalized alternative pathway.
Caption: A generalized alternative synthetic pathway to this compound.
Technical Support Center: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during this synthesis, which typically proceeds via the Vilsmeier-Haack reaction. Our goal is to equip you with the necessary insights to diagnose and resolve common experimental challenges, ensuring a successful and reproducible outcome.
Synthesis Overview: The Vilsmeier-Haack Reaction
The synthesis of this compound from o-methylacetanilide is a classic example of the Vilsmeier-Haack reaction. This process involves the formylation and cyclization of an activated aromatic substrate. The reaction can be conceptually broken down into three main stages: formation of the Vilsmeier reagent, electrophilic attack and cyclization, and finally, hydrolytic workup.
Caption: High-level overview of the synthesis stages.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is extremely low, or I recovered no product at all. What are the most likely causes?
This is the most frequent issue, and it almost always points to problems with the Vilsmeier reagent, the active electrophile in the reaction.
Answer: Low or zero yield can typically be traced back to four key areas:
-
Moisture Contamination: The Vilsmeier reagent is highly moisture-sensitive.[1] Both phosphorus oxychloride (POCl₃) and the chloroiminium ion intermediate react readily with water, quenching the reagent before it can react with your substrate.[1][2]
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade N,N-Dimethylformamide (DMF) and ensure your starting acetanilide is completely dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.
-
DMF Quality: Old or improperly stored DMF can decompose into dimethylamine and formic acid.[3] Dimethylamine can react with the Vilsmeier reagent, leading to side products and reduced yield.[3] A quick check is to smell the DMF; a strong fishy odor indicates decomposition.
-
POCl₃ Quality: Ensure you are using a fresh bottle of POCl₃. This reagent is highly reactive and can degrade over time if exposed to atmospheric moisture.
-
Stoichiometry: The molar ratios of substrate, DMF, and POCl₃ significantly affect the outcome. A common protocol uses a substantial excess of the Vilsmeier reagent.[4] Insufficient reagent will lead to incomplete conversion.
-
-
Reaction Temperature: Temperature control is crucial for both reagent formation and the subsequent reaction.
-
Vilsmeier Reagent Formation: This step is exothermic and should be performed at 0-5 °C (ice bath) to prevent uncontrolled side reactions.[5]
-
Reaction with Substrate: After addition of the acetanilide, the reaction typically requires heating. For methyl-substituted acetanilides, refluxing for 4-10 hours at 80-90 °C is often necessary to drive the cyclization to completion.[5][6] Insufficient heating time or temperature will result in a stalled reaction.
-
-
Ineffective Workup: The final product is precipitated by quenching the reaction mixture in ice water. An improper quench can lead to product loss.
-
Solution: The quench must be done carefully by pouring the reaction mixture slowly into a vigorously stirred beaker of crushed ice.[2] This ensures rapid hydrolysis of the iminium intermediate to the aldehyde and efficient precipitation of the organic product.
-
Caption: Troubleshooting workflow for low product yield.
Q2: A thick, unstirrable precipitate formed while adding POCl₃ to DMF. What is happening and how can I fix it?
Answer: This is a common physical phenomenon. The Vilsmeier reagent (the chloroiminium salt) is ionic and can precipitate from the less polar DMF/POCl₃ mixture, especially at low temperatures if concentrations are high.[7] When the salt crashes out, it can trap the magnetic stir bar, halting agitation.
-
Cause: The formation of the solid Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺[PO₂Cl₂]⁻.
-
Solutions:
-
Use a Co-solvent: Some protocols introduce an anhydrous, non-reactive solvent like chloroform (CHCl₃) or dichloromethane (DCM) before the addition of POCl₃.[4] This helps to keep the Vilsmeier reagent solubilized.
-
Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can power through the formation of a slurry, ensuring the mixture remains homogeneous.
-
Slower Addition: Decreasing the rate of POCl₃ addition can help manage the rate of precipitation, preventing the sudden formation of a large, solid mass.
-
Q3: My TLC analysis shows significant unreacted o-methylacetanilide even after hours of heating. How can I improve the conversion?
Answer: Seeing significant starting material indicates that the reaction has either stalled or is proceeding very slowly. The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate to proceed efficiently.[1][8]
-
Cause 1: Insufficient Activation: While the acetamido group is activating, the overall electrophilicity of the Vilsmeier reagent is lower than that of, for example, the acylium ion in Friedel-Crafts acylation.[9] The reaction may simply require more forcing conditions.
-
Cause 2: Insufficient Reagent: As mentioned in Q1, the stoichiometry is key. If you are using a near-1:1 ratio of substrate to Vilsmeier reagent, some of the reagent may be quenched by trace moisture, leaving an insufficient amount to fully react with the substrate.
Q4: I have an impurity with a similar Rf value to my product that is difficult to remove by recrystallization. What could it be?
Answer: The most likely impurity is the corresponding 2-hydroxy-8-methylquinoline-3-carbaldehyde (a quinolone).
-
Cause: This impurity forms if the 2-chloro group on the quinoline ring is hydrolyzed back to a hydroxyl group. This can happen under harsh workup conditions (e.g., prolonged heating in aqueous acidic or basic media) or if the product is not thoroughly dried after isolation. The chloro group at the 2-position of a quinoline is susceptible to nucleophilic substitution.
-
Identification: The quinolone impurity will have a different NMR spectrum (disappearance of the characteristic quinoline C2-H signal and appearance of an N-H proton) and a different mass in MS analysis.
-
Solutions for Purification:
-
Column Chromatography: This is the most effective method. A silica gel column using a solvent system like ethyl acetate/petroleum ether or chloroform/methanol should provide good separation.[6]
-
Careful Recrystallization: The target product is often recrystallized from ethyl acetate.[6][11] Try different solvent systems (e.g., ethanol, acetone, or mixtures with hexanes) to find one that selectively precipitates your desired product while leaving the more polar quinolone impurity in the mother liquor.
-
Preventative Measures: During workup, avoid prolonged exposure to strong acids or bases and ensure the final product is dried thoroughly under vacuum.
-
Key Experimental Parameters & Data
Table 1: Recommended Reagent Stoichiometry & Conditions
| Parameter | Value | Rationale & Reference |
| Substrate | o-Methylacetanilide | Starting material for the quinoline ring system. |
| DMF / POCl₃ Molar Ratio | ~1 : 1.5 - 2 | To form the Vilsmeier reagent in situ.[4] |
| Vilsmeier Reagent / Substrate Ratio | ~3-4 equivalents excess | To ensure complete conversion of the substrate.[4][10] |
| Reagent Formation Temp. | 0 - 5 °C | To control the exothermic reaction and prevent side products.[5] |
| Reaction Temp. | 80 - 90 °C | Required for the cyclization step.[5][6] |
| Reaction Time | 6 - 10 hours | Methyl-substituted acetanilides require longer heating times.[5] |
| Workup | Pour onto crushed ice | To hydrolyze the iminium intermediate and precipitate the product.[12] |
| Recrystallization Solvent | Ethyl Acetate | A commonly reported and effective solvent for purification.[6][11] |
Table 2: Characterization Data for this compound
| Property | Reported Value | Source |
| Molecular Formula | C₁₁H₈ClNO | [13][14] |
| Melting Point | 138-141 °C | [15][16] |
| Appearance | White to off-white solid | [12] |
| ¹H NMR (CDCl₃) δ (ppm) | ~10.5 (s, 1H, -CHO), ~8.9 (s, 1H, H-4), ~7.7-8.1 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃) | Characteristic shifts reported in similar syntheses.[11] |
| ¹³C NMR (CDCl₃) δ (ppm) | ~189 (-CHO), ~140-150 (quinoline carbons), ~120-135 (aromatic carbons), ~18 (-CH₃) | Approximate expected chemical shifts.[11] |
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature.[5][6][10][11]
Materials:
-
o-Methylacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Crushed ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add anhydrous DMF (e.g., 15 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (e.g., 4.5 eq) dropwise to the cold, stirring DMF over a period of 30-60 minutes. Maintain the temperature below 5 °C throughout the addition. A precipitate may form.
-
Reaction: Once the addition is complete, add o-methylacetanilide (e.g., 1 eq) portion-wise to the reaction mixture.
-
After the addition of the substrate, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 7-10 hours, monitoring the reaction's progress via TLC (e.g., 3:7 Ethyl Acetate:Petroleum Ether).
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirring slurry of crushed ice and water.
-
Crucially, pour the reaction mixture slowly and carefully into the ice slurry. This quench is highly exothermic.
-
Continue stirring for 30 minutes. A solid precipitate should form.
-
Neutralization & Isolation: Slowly neutralize the acidic mixture with a saturated solution of NaHCO₃ until the pH is ~7-8.
-
Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. Recrystallize the solid from hot ethyl acetate to yield pure this compound as a crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. chemijournal.com [chemijournal.com]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chloro-8-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 16. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]
Technical Support Center: Stability and Handling of 2-Chloro-8-methylquinoline-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-8-methylquinoline-3-carbaldehyde (CAS 73568-26-0). As a bifunctional molecule, its unique reactivity is valuable in synthesis but also presents stability challenges. This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your experiments.
Section 1: Compound Overview and Physicochemical Properties
This compound is a key intermediate in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] Its structure features a reactive aldehyde group at the 3-position and a labile chlorine atom at the 2-position, both of which are central to its synthetic utility and potential stability issues. The quinoline core itself is a well-established pharmacophore in drug discovery.[2]
| Property | Value | Source(s) |
| CAS Number | 73568-26-0 | |
| Molecular Formula | C₁₁H₈ClNO | [3][4] |
| Molecular Weight | 205.64 g/mol | |
| Appearance | Yellow to yellow-brown crystalline powder | [4] |
| Melting Point | 138-141 °C (lit.) | [4] |
Section 2: FAQs on Handling, Storage, and Stability
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
To maintain the compound's purity and reactivity, it is critical to store it under controlled conditions. The recommended storage is in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[3][4][5]
-
Causality: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated by air (oxygen) and light. The chloro-substituted quinoline ring can be sensitive to moisture, potentially leading to hydrolysis under certain conditions. Storing under an inert, dry atmosphere minimizes these degradation pathways.
Q2: I've noticed my batch of this compound has darkened from a light yellow to a brownish color. Is it still viable for my synthesis?
A color change is a visual indicator of potential degradation. While it doesn't automatically render the material useless, it strongly suggests that impurities have formed. Before proceeding with a critical synthesis, you must verify the purity of the material.
-
Recommended Action: Perform a quick purity assessment using Thin-Layer Chromatography (TLC) against a reference standard if available (see Protocol 1). For a more quantitative analysis, obtain a ¹H NMR spectrum. The presence of a broad peak around 10-12 ppm could indicate the formation of the carboxylic acid, while the disappearance or reduction of the sharp aldehyde singlet (expected around 10.5 ppm) is a clear sign of degradation.[6] If significant impurities are detected, purification by recrystallization is recommended (see Protocol 2).
Q3: What are the primary safety precautions for handling this compound?
This compound is classified as a skin, eye, and respiratory irritant.[5] Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
-
Handling Protocol:
-
Always handle the solid compound in a well-ventilated fume hood to avoid inhalation of the powder.[5]
-
Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Avoid creating dust.
-
In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[5]
-
Section 3: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during reactions involving this compound.
Issue 1: Low or No Yield in Aldehyde Condensation Reactions (e.g., Schiff Base Formation)
-
Q: My reaction to form an imine by condensing the aldehyde with a primary amine is sluggish or failing completely. What are the likely causes and solutions?
-
Possible Cause A: Degraded Starting Material. As discussed in the FAQs, the aldehyde may have oxidized to the less reactive carboxylic acid. An oxidized starting material is a common cause of reaction failure.
-
Troubleshooting: First, verify the purity of your this compound using the TLC protocol below. If degradation is confirmed, purify the material before use.
-
-
Possible Cause B: Inappropriate Reaction Conditions. Condensation reactions are often equilibrium-limited. Water produced during the reaction can hydrolyze the imine product, pushing the equilibrium back to the starting materials.
-
Troubleshooting:
-
Water Removal: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Catalysis: Ensure you are using an appropriate acid or base catalyst if the reaction requires it. For Schiff base formation, a catalytic amount of acetic acid is often effective.
-
Solvent Choice: Use a non-protic solvent that allows for the azeotropic removal of water.
-
-
-
Issue 2: Formation of Unexpected Side Products, Especially in the Presence of Nucleophiles/Bases
-
Q: I am attempting a reaction that requires a nucleophilic base like sodium methoxide, but I'm isolating a mixture of products, including one where the chlorine atom has been substituted. How can I prevent this?
-
Explanation: This is a classic problem of competing reaction pathways. The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). Strong nucleophiles, particularly alkoxides, can readily displace the chloride. A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines demonstrated that in the presence of KOH/methanol, methoxylation at the C2 position occurs concurrently with reactions at the aldehyde.[7]
-
Troubleshooting Strategies:
-
Choice of Base: If possible, switch to a non-nucleophilic, sterically hindered base. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), which are less likely to act as nucleophiles.
-
Temperature Control: Run the reaction at the lowest possible temperature. SₙAr reactions often have a higher activation energy than the desired reaction, so cooling the mixture can significantly improve selectivity.
-
Controlled Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
-
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing reaction pathways for this compound.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a rapid qualitative assessment of purity.
-
Preparation: Prepare a TLC plate (silica gel 60 F₂₅₄). Dissolve a small amount (~1 mg) of your compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the dissolved sample onto the TLC plate baseline.
-
Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[6]
-
Visualization: Visualize the plate under UV light (254 nm). A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The baseline spot might indicate the presence of the more polar carboxylic acid impurity.
Protocol 2: General Recrystallization Protocol for Purification
This procedure can be used to purify the compound if it has degraded.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are often good candidates.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Verification: Confirm the purity of the recrystallized material by TLC and measure its melting point. The melting point should be sharp and within the literature range (138-141 °C).
Below is a general workflow for troubleshooting a failed reaction.
Caption: A general troubleshooting workflow for reactions.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 73568-26-0|this compound|BLD Pharm [bldpharm.com]
- 4. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemijournal.com [chemijournal.com]
- 7. ias.ac.in [ias.ac.in]
avoiding byproduct formation in quinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges in quinoline synthesis. This is not just a list of protocols; it's a troubleshooting resource built on established chemical principles to help you optimize your reactions, improve yields, and minimize unwanted byproducts.
Section 1: The Skraup and Doebner-von Miller Syntheses
These classic methods are powerful but notorious for their vigorous nature and potential for significant byproduct formation. The primary challenges often revolve around tar formation and controlling the reaction's exothermicity.
Frequently Asked Questions & Troubleshooting
Q1: My Skraup/Doebner-von Miller reaction is producing a thick, dark tar, making product isolation nearly impossible and drastically reducing my yield. What is causing this, and how can I prevent it?
A1: Cause and Mechanism of Tar Formation
Tar formation is the most common issue in these syntheses and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein, generated in situ from glycerol in the Skraup synthesis).[1][2] Under the strongly acidic and high-temperature conditions, these compounds readily self-condense.[1] The reaction is highly exothermic, which, if uncontrolled, accelerates this polymerization, leading to charring and a difficult-to-process reaction mixture.[3][4]
Troubleshooting Strategies:
-
Control the Exotherm: The initial mixing of reagents, especially the addition of concentrated sulfuric acid, is highly exothermic.[4]
-
Slow Addition: Add the sulfuric acid or the α,β-unsaturated carbonyl compound slowly and portion-wise to the cooled solution of the aniline.[1]
-
External Cooling: Use an ice bath during the initial addition phase to dissipate heat effectively.
-
Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent and more controllable.[5]
-
-
Optimize the Oxidizing Agent: The choice of oxidizing agent is critical. While traditionally arsenic pentoxide (As₂O₅) or nitrobenzene were used, safer and milder alternatives can reduce the reaction's vigor.[4][6]
-
Milder Agents: Consider using iodine or even air (oxygen) as the oxidant for a less violent reaction.[4][7] While yields may sometimes be lower, the improved control and safety are significant advantages.
-
Nitrobenzene as Solvent/Oxidant: If using nitrobenzene, it can serve as both the oxidant and a solvent, which helps to dilute the reactants and manage the temperature.[5]
-
-
In Situ Generation: To minimize the concentration of the reactive α,β-unsaturated carbonyl compound at any given time, generate it in situ. For the Doebner-von Miller reaction, this can be achieved by the slow addition of an aldehyde (like acetaldehyde) to the reaction mixture, which then undergoes an aldol condensation to form the required unsaturated carbonyl.[1]
Q2: I'm concerned about the toxicity of the reagents, particularly arsenic-based oxidants. What are the modern, safer alternatives?
A2: Moving Beyond Hazardous Reagents
The historical use of arsenic pentoxide is a significant safety and environmental concern.[4] Modern organic synthesis strongly favors less toxic alternatives.
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Arsenic Pentoxide (As₂O₅) | H₂SO₄, heat | High yields, effective | Extremely toxic , hazardous waste |
| Nitrobenzene | H₂SO₄, heat | Good yields, acts as a solvent | Toxic, high boiling point, difficult to remove |
| Iodine (I₂) | H₂SO₄, heat | Milder reaction, less toxic | Can lead to lower yields, potential for halogenated byproducts |
| Iron(III) Chloride (FeCl₃) | H₂SO₄, heat | Inexpensive, moderate yields | Can form complexes with the product |
| Air / Oxygen | H₂SO₄, heat, pressure | "Green" oxidant, inexpensive | Often requires specialized equipment (pressure vessel), may be less efficient |
| Ionic Liquids | Microwave heating | Can eliminate the need for an external oxidant, improved yields | Higher cost, requires specific equipment |
Recent advancements have shown that using certain ionic liquids as the solvent and catalyst under microwave irradiation can proceed efficiently without the need for an external oxidizing agent at all.[8]
Workflow: Mitigating Tar Formation in Skraup Synthesis
This workflow illustrates the critical control points for preventing the polymerization side reaction.
Caption: Control points in Skraup synthesis to favor quinoline formation over tar.
Section 2: The Combes and Friedländer Syntheses
These syntheses offer broader access to substituted quinolines but introduce challenges of regioselectivity, especially when using unsymmetrical starting materials.
Frequently Asked Questions & Troubleshooting
Q3: My Combes synthesis with an unsymmetrical β-diketone is giving me a mixture of two regioisomers. How can I control the cyclization to favor my desired product?
A3: Controlling Regioselectivity in the Combes Synthesis
Regioselectivity in the Combes synthesis is determined by which carbonyl of the β-diketone undergoes the initial condensation with the aniline and which participates in the final acid-catalyzed ring closure.[9] This is governed by a combination of steric and electronic factors.[10]
Troubleshooting Strategies:
-
Steric Hindrance: This is often the most powerful tool.
-
On the Diketone: A bulkier substituent on one side of the diketone will sterically hinder the cyclization at the adjacent position, favoring the formation of the less hindered product.[10] For example, using a tert-butyl group versus a methyl group will strongly direct the annulation away from the t-butyl side.
-
On the Aniline: Substituents on the aniline (particularly at the ortho position) can also influence the approach to the diketone, affecting the regiochemical outcome.
-
-
Electronic Effects: The electronic nature of substituents on the aniline can direct the electrophilic aromatic substitution (the ring-closing step). Electron-donating groups on the aniline will activate the ortho and para positions, influencing which site attacks the enamine intermediate.[10]
-
Reaction Conditions:
-
Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric Acid - PPA) can influence the reaction pathway. PPA is a powerful dehydrating agent that can sometimes alter selectivity compared to sulfuric acid.[9][11]
-
Temperature: Systematically varying the reaction temperature can help identify an optimum where the energy difference between the two competing cyclization pathways is maximized, favoring one isomer.
-
Q4: In my Friedländer synthesis, I'm getting byproducts from the self-condensation of my ketone starting material instead of the desired reaction with the 2-aminoaryl ketone. How do I prevent this?
A4: Minimizing Ketone Self-Condensation
The Friedländer synthesis can be catalyzed by either acid or base.[12][13] Under basic conditions, in particular, the enolate of the ketone reactant can react with another molecule of itself (an aldol condensation) in competition with the desired reaction with the 2-aminoaryl ketone.[13]
Troubleshooting Strategies:
-
Change the Catalyst System:
-
Switch to Acid Catalysis: Shifting from a base-catalyzed (e.g., KOH, KOtBu) to an acid-catalyzed system (e.g., p-toluenesulfonic acid, trifluoroacetic acid) can often solve this problem.[12] The acid will promote the reaction via a different mechanism that may not favor self-condensation to the same extent.[13]
-
-
Modify the Reaction Order: Instead of mixing all components at once, consider pre-forming the Schiff base. React the 2-aminoaryl ketone with your ketone under conditions that favor imine formation (e.g., using a Dean-Stark trap to remove water). Then, in a second step, add the acid or base catalyst to induce the intramolecular cyclization. This ensures the two different carbonyl partners are already linked before the condensation conditions are fully established.[12]
-
Use a More Reactive Methylene Group: If possible, choose a ketone with a more activated α-methylene group (e.g., a β-ketoester). The increased acidity of these protons can make the desired condensation with the 2-aminoaryl ketone kinetically more favorable than self-condensation.
Protocol: Regioselective Friedländer Synthesis Test Reaction
This protocol allows for the systematic testing of catalysts to optimize for the desired regioisomer when using an unsymmetrical ketone.[10]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Unsymmetrical ketone (1.2 mmol)
-
Selected catalyst (e.g., p-TsOH, KOtBu, Iodine) (0.1 mmol)
-
Anhydrous solvent (e.g., Toluene, DMF) (5 mL)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[10]
Logical Flow: Troubleshooting Regioselectivity
Caption: A decision-making workflow for addressing regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
comparing the reactivity of 2-Chloro-8-methylquinoline-3-carbaldehyde with other aldehydes
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a synthetic route and the ultimate biological activity of a target molecule. Among the privileged heterocyclic systems, quinoline derivatives stand out for their wide-ranging therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] The compound 2-Chloro-8-methylquinoline-3-carbaldehyde is a versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of its reactivity with other common aldehydes, supported by an understanding of its structural and electronic properties, and offers experimental protocols for its practical application.
The Unique Chemical Landscape of this compound
This compound possesses three key features that govern its reactivity: the quinoline ring system, the aldehyde group at the 3-position, and the chloro group at the 2-position, all influenced by the methyl group at the 8-position.
The quinoline core is an electron-deficient aromatic system due to the presence of the nitrogen atom, which influences the reactivity of the substituents.[1] The aldehyde group is a classic electrophile, susceptible to nucleophilic attack, while the chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SNAr).[1][3] The 8-methyl group, while not directly adjacent to the reactive sites, can exert subtle electronic and steric effects.
The most common synthetic route to this class of compounds is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate N-arylacetamide.[4][5][6] This method is highly efficient for producing 2-chloro-3-formylquinolines.
Comparative Reactivity of the Aldehyde Group
The aldehyde functionality in this compound is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the quinoline ring and the adjacent chloro group.
Schiff Base Formation and Condensation Reactions
The formation of Schiff bases (imines) through condensation with primary amines is a fundamental reaction of aldehydes. This compound readily undergoes condensation with various anilines and other primary amines.[1][7]
The Knoevenagel condensation, a reaction with active methylene compounds, is another important transformation.[8][9] This reaction is often used to build molecular complexity. For instance, 2-chloroquinoline-3-carbaldehydes can react with compounds like malononitrile or ethyl cyanoacetate. The mechanism typically involves the formation of an iminium ion intermediate when catalyzed by an amine like L-proline, which then undergoes condensation.[7]
Comparison with Benzaldehyde and other Heterocyclic Aldehydes:
While direct kinetic comparisons are not extensively reported in the literature, we can infer relative reactivities based on electronic effects.
-
Benzaldehyde: The aldehyde group is attached to a simple benzene ring.
-
4-Nitrobenzaldehyde: The strongly electron-withdrawing nitro group makes the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles.
-
4-Methoxybenzaldehyde: The electron-donating methoxy group deactivates the aldehyde, making it less reactive.
-
This compound: The electron-withdrawing quinoline ring system and the adjacent chloro group are expected to enhance the electrophilicity of the aldehyde carbon, making it more reactive than benzaldehyde and 4-methoxybenzaldehyde, and likely comparable to or slightly less reactive than 4-nitrobenzaldehyde in nucleophilic additions.
The following diagram illustrates the logical flow for comparing aldehyde reactivity in a Knoevenagel condensation.
Caption: Workflow for comparing aldehyde reactivity.
Reduction and Oxidation of the Aldehyde
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for the reduction.[7] Oxidation can be achieved with reagents such as potassium permanganate (KMnO₄) or chromic acid.
Reactivity of the 2-Chloro Substituent: Nucleophilic Aromatic Substitution
The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[3] The C4 position in chloroquinolines is also reactive, and in some systems, more so than the C2 position.[10][11] However, in 2-chloroquinoline derivatives, the C2 position is the primary site for substitution.
A wide range of nucleophiles can displace the chloride, including amines, thiols, and alkoxides.[1] This reaction is a powerful tool for introducing diverse functional groups at this position, significantly expanding the chemical space for drug discovery. For example, treatment with amines like 4H-1,2,4-triazol-4-amine can lead to the corresponding amino-triazolyl derivatives.[1]
Comparison with other Chloro-heterocycles:
The reactivity of the chloro group in this compound can be compared to other chloro-substituted heterocycles.
-
2-Chloropyridine: The chloro group is activated by the ring nitrogen, making it susceptible to SNAr.
-
2-Chloropyrimidine: With two ring nitrogens, the chloro groups are even more activated.
-
Chlorobenzene: The chloro group is generally unreactive towards SNAr unless activated by strong electron-withdrawing groups (e.g., nitro groups).
The reactivity of this compound in SNAr reactions is expected to be comparable to or greater than that of 2-chloropyridine due to the fused benzene ring, which further delocalizes the negative charge in the Meisenheimer-like intermediate.
The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on the 2-chloroquinoline core.
Caption: S(N)Ar mechanism on the quinoline core.
Experimental Protocols for Reactivity Comparison
To provide a quantitative comparison, the following experimental protocols are recommended.
Protocol for Comparing Aldehyde Reactivity via Knoevenagel Condensation
Objective: To compare the reaction rates of this compound, benzaldehyde, and 4-nitrobenzaldehyde in a Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
-
NMR spectrometer or GC-MS
Procedure:
-
Prepare 0.1 M solutions of each aldehyde and malononitrile in ethanol.
-
In three separate reaction vessels, add 1 mL of the malononitrile solution and 1 mL of one of the aldehyde solutions.
-
To each vessel, add 0.1 equivalents of piperidine.
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by TLC.
-
For a more quantitative analysis, take aliquots at specific time points, quench the reaction, and analyze the product formation by ¹H NMR spectroscopy or GC-MS.
-
The relative rates of reaction can be determined by comparing the time taken for the consumption of the starting aldehyde or the formation of the product.
Protocol for Comparing Nucleophilic Aromatic Substitution Reactivity
Objective: To compare the reactivity of this compound and 2-chloropyridine in a nucleophilic aromatic substitution reaction with morpholine.
Materials:
-
This compound
-
2-Chloropyridine
-
Morpholine
-
Potassium carbonate (base)
-
Dimethylformamide (DMF) (solvent)
-
TLC plates
-
UV lamp
-
HPLC or GC-MS
Procedure:
-
In two separate reaction vessels, dissolve 1 mmol of either this compound or 2-chloropyridine in 5 mL of DMF.
-
To each solution, add 1.2 mmol of morpholine and 1.5 mmol of potassium carbonate.
-
Heat the reactions to a constant temperature (e.g., 80 °C).
-
Monitor the reactions by TLC.
-
For quantitative analysis, take aliquots at regular intervals, quench with water, extract with a suitable organic solvent, and analyze by HPLC or GC-MS to determine the extent of conversion.
-
Compare the rates of disappearance of the starting materials to determine the relative reactivity.
Data Summary
The following table summarizes the expected relative reactivities based on the electronic properties of the compared aldehydes.
| Aldehyde | Key Structural Feature | Expected Reactivity in Nucleophilic Addition |
| 4-Methoxybenzaldehyde | Electron-donating group | Low |
| Benzaldehyde | Unsubstituted aromatic ring | Moderate |
| This compound | Electron-withdrawing heterocyclic system | High |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing group | Very High |
Conclusion
This compound is a highly versatile and reactive building block for organic synthesis. The aldehyde group is activated towards nucleophilic attack due to the electron-deficient nature of the quinoline ring, making it more reactive than simple aromatic aldehydes like benzaldehyde. The chloro group at the 2-position is readily displaced by various nucleophiles via an SNAr mechanism, providing a convenient handle for further functionalization.
For researchers in drug discovery, the dual reactivity of this molecule offers a powerful platform for generating diverse libraries of quinoline-based compounds. By understanding the comparative reactivity of its functional groups, chemists can strategically design synthetic routes to access novel chemical entities with potential therapeutic applications. The provided experimental protocols offer a framework for quantitatively assessing its reactivity in specific applications, enabling informed decisions in the laboratory.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Chloro-8-methylquinoline-3-carbaldehyde Derivatives
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1] This guide provides an in-depth technical comparison of the biological activities of a specific and promising subclass: 2-Chloro-8-methylquinoline-3-carbaldehyde derivatives. We will delve into their synthesis, comparative anticancer, antimicrobial, and anti-inflammatory properties, and the experimental methodologies crucial for their evaluation. This document is designed to not only present data but also to explain the scientific rationale behind the experimental choices, empowering researchers to advance their own discovery programs.
The this compound Scaffold: A Hub of Biological Potential
The this compound molecule is an attractive starting point for the synthesis of diverse bioactive compounds. The quinoline core itself is a known pharmacophore, and the strategic placement of a chloro group at the 2-position, a methyl group at the 8-position, and a reactive carbaldehyde at the 3-position provides a versatile platform for chemical modification. The chloro group can be readily displaced by various nucleophiles, while the carbaldehyde is a gateway to a vast number of derivatives, including Schiff bases and hydrazones.[1]
General Synthesis Strategy
The synthesis of this compound typically proceeds via the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[2] This reaction involves the treatment of a substituted acetanilide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[2]
Caption: General synthetic workflow for this compound.
Comparative Anticancer Activity
Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.[3] Derivatives of this compound have shown promise in this area, with their efficacy often being enhanced through the formation of Schiff bases and other condensation products.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these derivatives is not attributed to a single mechanism but rather a combination of effects that disrupt cancer cell homeostasis.
Caption: Major anticancer mechanisms of quinoline derivatives.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative 2-chloroquinoline-3-carbaldehyde derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Derivative Type | Substitution on Carbaldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | Benzothiazole | MCF7 (Breast) | 10.65 - 33.67 | [4] |
| Schiff Base | Benzothiazole | A549 (Lung) | 10.89 - 29.77 | [4] |
| Hydrazone | Pyridin-2-yl | DAN-G (Pancreas) | 1.23 - 7.39 | [5] |
| Hydrazone | Pyridin-2-yl | SISO (Cervical) | 1.23 - 7.39 | [5] |
Analysis: The data suggests that the derivatization of the carbaldehyde group is crucial for potent anticancer activity. Hydrazone derivatives, in particular, have demonstrated high potency with IC50 values in the low micromolar range.[5] The nature of the substituent on the imine or hydrazone moiety significantly influences the cytotoxic effect, highlighting a clear structure-activity relationship.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent example. The this compound scaffold offers a promising starting point for new antimicrobial drugs.
Mechanism of Action: Disrupting Microbial Growth
The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other proposed mechanisms include disruption of the cell membrane and chelation of essential metal ions.
Caption: Key antimicrobial mechanisms of quinoline derivatives.
Comparative Antimicrobial Data
The following table presents the antimicrobial activity of some 2-chloroquinoline-3-carbaldehyde derivatives against various microorganisms.
| Derivative Type | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base | Escherichia coli | - | 25-50 | [6] |
| Schiff Base | Staphylococcus aureus | - | - | [6] |
| Schiff Base | Candida albicans | - | Moderate Activity | [6] |
| Thiophene conjugate | Escherichia coli | High Activity | - | [1] |
| Thiophene conjugate | Staphylococcus aureus | High Activity | - | [1] |
| Thiophene conjugate | Aspergillus Niger | High Activity | - | [1] |
Analysis: The derivatization of this compound can lead to compounds with significant antimicrobial activity. Schiff bases have shown moderate activity, while other derivatives, such as those incorporating a thiophene moiety, have demonstrated high activity against both bacteria and fungi.[1][6] This indicates that the nature of the substituent at the 3-position is a key determinant of antimicrobial potency and spectrum.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with the test compounds onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized charts.
Comparative Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives have been reported to possess anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.[7]
Mechanism of Action: Attenuating the Inflammatory Response
The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Comparative Anti-inflammatory Data
Data on the anti-inflammatory activity of this compound derivatives is limited. However, studies on related quinoline structures suggest their potential. For instance, some quinoline derivatives bearing azetidinone scaffolds have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[7]
| Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference |
| Azetidinone derivatives of quinoline | Carrageenan-induced rat paw edema | 10 mg/kg | Significant | [7] |
Analysis: While direct evidence for this compound derivatives is scarce, the promising results from structurally related compounds warrant further investigation into the anti-inflammatory potential of this specific scaffold.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: The injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The available data clearly demonstrates that its derivatives possess significant anticancer and antimicrobial activities. While the anti-inflammatory potential is less explored, it represents a promising avenue for future research.
Key takeaways for researchers:
-
The derivatization of the 3-carbaldehyde group is a critical strategy for enhancing biological activity.
-
Hydrazone and Schiff base derivatives have shown particular promise as anticancer and antimicrobial agents.
-
A thorough investigation of the structure-activity relationships is essential for the rational design of more potent and selective compounds.
-
Further studies are needed to elucidate the precise mechanisms of action of these derivatives and to evaluate their in vivo efficacy and safety profiles.
This guide provides a solid foundation for researchers entering this exciting field. By leveraging the information and protocols presented here, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. ijmphs.com [ijmphs.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: Elucidating the Structure of 2-Chloro-8-methylquinoline-3-carbaldehyde
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Their versatile biological activities, including antimalarial, antibacterial, and anticancer properties, stem from the unique electronic nature of this fused heterocyclic system.[2] Among the vast library of quinoline derivatives, 2-Chloro-8-methylquinoline-3-carbaldehyde stands out as a pivotal synthetic intermediate. The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically substitutable chlorine at the C2-position, and the quinoline ring itself—makes it a versatile building block for constructing more complex, polyfunctionalized molecules.[2][3]
This guide provides an in-depth, comparative spectroscopic analysis of this compound. By juxtaposing its spectral data with that of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural verification and a deeper understanding of structure-spectra correlations within this important class of compounds. We will delve into the causality behind experimental choices and spectral interpretations, grounding our analysis in established principles and authoritative data.
Methodology: The Spectroscopic Toolkit
The unambiguous characterization of a synthetic compound relies on a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive chemical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified quinoline derivative.[4][5]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, inside a clean, dry NMR tube.
-
Scientist's Note: CDCl₃ is a common choice for its good solubilizing power and relatively simple residual solvent signal. DMSO-d₆ is used for less soluble compounds. The choice of solvent can slightly influence chemical shifts.
-
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.
-
Cap the tube and invert gently to ensure complete dissolution and homogeneity.[4]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include an appropriate spectral width to cover all proton signals (typically 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.[4] A greater number of scans and a longer acquisition time are necessary due to the low natural abundance of the ¹³C isotope.[4]
Caption: A generalized workflow for the spectroscopic characterization of synthetic compounds.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FTIR Spectrum Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Scientist's Note: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix for the analyte.
-
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be run first and automatically subtracted.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or n-hexane).[6]
-
Further dilute the stock solution to a final concentration that results in an absorbance maximum between 0.5 and 1.5 AU (typically in the 1 x 10⁻⁵ M range).[6]
-
Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.[6]
-
Scan a range of wavelengths (e.g., 200–400 nm) to record the absorbance spectrum.[7]
Spectroscopic Profile: this compound
The title compound (MW: 205.64 g/mol , Formula: C₁₁H₈ClNO) presents a distinct spectroscopic signature derived from its unique arrangement of functional groups.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzene and pyridine rings, and the methyl group protons.
-
¹³C NMR (CDCl₃): The carbon spectrum will display 11 unique signals, including a characteristic downfield signal for the carbonyl carbon of the aldehyde, and signals for the aromatic carbons and the methyl carbon.[8]
-
IR (KBr): Key vibrational bands will confirm the presence of the aldehyde (C=O and C-H stretches), aromatic rings (C=C and C-H stretches), and the C-Cl bond.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an ~3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks).
Comparative Spectroscopic Analysis
To understand the influence of each substituent, we will compare the spectral data of this compound with its close analogs: 2-Chloroquinoline-3-carbaldehyde (lacks the 8-methyl group) and 2,6-dichloroquinoline-3-carbaldehyde (replaces the 8-methyl with a 6-chloro group).
Caption: Structures of the target compound and its comparators for spectroscopic analysis.
¹H NMR Data Comparison
The position of substituents dramatically influences the chemical environment, and thus the resonance frequency, of nearby protons.
| Proton Position | 2-Chloro-8-methyl-quinoline-3-carbaldehyde (δ, ppm) | 2-Chloroquinoline-3-carbaldehyde (δ, ppm) [9] | 2,6-Dichloroquinoline-3-carbaldehyde (δ, ppm) [9] | Analysis of Chemical Shift Differences |
| -CHO | ~10.5 | 10.59 (s) | 10.58 (s) | The aldehyde proton is highly deshielded and largely unaffected by substituents on the distant benzene ring. |
| H-4 | ~8.9 (s) | 8.79 (s) | 8.69 (s) | The H-4 proton is adjacent to the nitrogen and aldehyde group. It experiences slight shielding in the 6-chloro derivative, possibly due to through-space electronic effects. |
| H-5 | ~7.7 (m) | 8.03 (d) | 7.23 (s) | In the 8-methyl derivative, H-5 is ortho to the electron-donating methyl group, causing an upfield shift. In the 6-chloro derivative, H-5 is ortho to a chloro group, leading to a significant upfield shift. |
| H-6, H-7 | ~7.7 (m) | 7.74-7.99 (t,t) | 8.06 (dd), 7.6 (d) | The electron-donating methyl group at C-8 shields these protons, causing their signals to shift upfield compared to the unsubstituted analog. The electron-withdrawing chloro group at C-6 deshields H-7 and H-8. |
| H-8 | - | 8.12 (d) | - | The C-8 position is substituted in the target compound. In the 6-chloro analog, this proton (H-8) is deshielded by the adjacent chloro group. |
| -CH₃ | ~2.8 (s) | - | - | A characteristic singlet in the aliphatic region, confirming the presence of the methyl group.[10] |
Note: Specific values for this compound are based on typical shifts for related structures, as detailed spectral publication is limited. The value for the -CH₃ group is taken from a derivative study.[10]
¹³C NMR Data Comparison
Carbon chemical shifts are sensitive to the electronic effects of substituents.
| Carbon Position | 2-Chloro-8-methyl-quinoline-3-carbaldehyde (Predicted δ, ppm) | 2,6-Dichloro-3-formyl Quinoline (δ, ppm) [10] | Analysis of Chemical Shift Differences |
| -CHO (C=O) | ~189 | 189.49 | The carbonyl carbon is consistently found in the far downfield region (>180 ppm) and is relatively insensitive to substitution on the benzene ring.[8][10] |
| C-2 (-Cl) | ~150 | ~150 | The carbon bearing the chlorine atom is significantly deshielded. |
| C-8 (-CH₃) | ~137 | - | The C-8 carbon signal will be influenced by the attached methyl group. In the 2,6-dichloro analog, this carbon (C-8) would be shifted based on the influence of the C-6 chlorine. |
| Aromatic C | 120-148 | 120-148 | The precise shifts within the aromatic region are diagnostic. The electron-donating methyl group at C-8 will cause a slight shielding (upfield shift) of ortho and para carbons (C-7, C-5) compared to the unsubstituted analog. Conversely, the electron-withdrawing chloro group at C-6 deshields adjacent carbons. |
| -CH₃ | ~18-25 | - | A characteristic signal in the aliphatic upfield region. |
IR Spectroscopy Data Comparison
Vibrational frequencies of key functional groups provide rapid confirmation of their presence.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Analysis |
| Aldehyde | C=O stretch | 1690 - 1715 | A strong, sharp absorption band is characteristic of the aldehyde carbonyl. This is observed consistently across the derivatives.[9][10] |
| Aldehyde | C-H stretch | 2720-2740 & 2820-2880 | Two weak bands characteristic of the aldehyde C-H stretch are expected, confirming the formyl group.[9] |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple bands in this region confirm the quinoline's aromatic core.[9][10] |
| Alkyl | C-H stretch (-CH₃) | ~2925 | The presence of a band around this region in this compound confirms the methyl group's C-H bonds.[10] |
| Haloalkane | C-Cl stretch | ~770 | A band in the fingerprint region attributable to the C-Cl stretch is expected.[10] |
The IR spectra are highly similar for the core functional groups (aldehyde, aromatic ring). The primary diagnostic difference for this compound is the presence of the aliphatic C-H stretching frequency from the methyl group, which would be absent in the other two analogs.[7][10]
Conclusion
The spectroscopic analysis of this compound, when viewed in comparison with its structural analogs, provides a clear and definitive picture of its chemical identity. The ¹H NMR spectrum is particularly diagnostic, with the chemical shift of the aromatic protons and the presence of a singlet for the methyl group serving as key identifiers. The ¹³C NMR confirms the carbon skeleton, while IR spectroscopy provides rapid verification of essential functional groups. This guide demonstrates that a comparative approach is not merely confirmatory but also deeply instructive, revealing the subtle yet predictable electronic influences of substituents on a molecule's spectroscopic fingerprint. This understanding is critical for researchers working on the synthesis and development of novel quinoline-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. ijsr.net [ijsr.net]
- 10. chemijournal.com [chemijournal.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-8-methylquinoline-3-carbaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-8-methylquinoline-3-carbaldehyde, a key building block in the synthesis of various biologically active compounds, requires a robust analytical method to ensure the quality and consistency of final products. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification and offers a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The development and validation of analytical procedures are critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines for method validation to ensure that analytical methods are suitable for their intended purpose.[2][3] This guide is structured to provide not just a protocol, but a comprehensive understanding of the scientific rationale behind the validation process, empowering researchers to make informed decisions in their analytical workflows.
High-Performance Liquid Chromatography (HPLC): A Validated Method for Precision and Reliability
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4] For the quantification of this compound, an HPLC method with UV detection is proposed and validated according to the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[5]
Proposed HPLC-UV Method
A reversed-phase HPLC method is designed for the quantification of this compound. The choice of a C18 column is based on its versatility and common use for the separation of moderately polar organic compounds like quinoline derivatives.[6] The mobile phase composition and detection wavelength are selected to achieve optimal separation and sensitivity.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[6]
-
Column: C18, 5 µm, 4.6 mm × 250 mm.[6]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 245 nm (based on the chromophore structure of the quinoline ring).
-
Column Temperature: 30°C.
Validation of the HPLC-UV Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of the proposed HPLC method for this compound encompasses the following parameters as stipulated by ICH guidelines.[2][7]
Caption: Workflow for the validation of the HPLC analytical method.
1. Specificity/Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] To demonstrate specificity, a solution of this compound is injected, and the retention time of the main peak is recorded. The analysis of a placebo (a mixture of all excipients without the analyte) should show no interfering peaks at the retention time of the analyte.[8] Forced degradation studies, where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are also conducted to ensure that the degradation products do not co-elute with the analyte peak.[9]
2. Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10][11] A series of at least five standard solutions of this compound are prepared at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[8] The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.995.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[10][12] It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[7] The percent recovery is calculated, with an acceptance criterion typically between 98.0% and 102.0%.
4. Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): This is assessed by performing a minimum of six replicate injections of the 100% test concentration or by analyzing nine determinations across the specified range (three concentrations, three replicates each).[7] The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): This demonstrates the reliability of the method when performed by different analysts, on different days, or with different equipment within the same laboratory.[12] The RSD between the results from the different conditions is calculated and should also be within an acceptable limit, typically ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] These are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[8]
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2][12] For the HPLC method, this can include variations in the mobile phase composition (e.g., ±2% organic content), pH of the mobile phase, column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).[2] The system suitability parameters, such as peak tailing and theoretical plates, should remain within acceptable limits during these variations.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of quinoline derivatives. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation.[13]
Caption: Comparison of key performance parameters for different analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[6] For quinoline derivatives, GC-MS can provide both quantitative data and structural information, which is invaluable for impurity profiling.[14][15]
-
Advantages:
-
High Sensitivity and Selectivity: The mass spectrometer provides definitive identification of the analyte, reducing the likelihood of interference.[14]
-
Structural Elucidation: Mass spectral data can be used to identify unknown impurities.
-
-
Disadvantages:
-
Volatility Requirement: The analyte must be volatile or amenable to derivatization to become volatile. This compound is likely suitable for GC analysis.[16]
-
Thermal Degradation: Thermally labile compounds may degrade in the high temperatures of the GC inlet.
-
Instrumentation Cost: GC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb UV or visible light.[17] It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[18]
-
Advantages:
-
Simplicity and Speed: The analysis is straightforward and can be performed quickly.[19]
-
Low Cost: The instrumentation is relatively inexpensive.
-
-
Disadvantages:
-
Low Specificity: Any substance in the sample matrix that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results.[19] This makes it unsuitable for the analysis of complex mixtures without prior separation.
-
Limited Applicability: It is best suited for the analysis of pure substances or simple mixtures where the analyte is the only absorbing species at the chosen wavelength.[17][20]
-
Performance Comparison Summary
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High (based on chromatographic separation) | Very High (based on separation and mass fragmentation) | Low (prone to interference from other absorbing species)[19] |
| Sensitivity | Good (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Linearity | Excellent over a wide dynamic range | Excellent over a wide dynamic range | Good, but can deviate at high concentrations |
| Analysis Time per Sample | 10-30 minutes | 15-45 minutes | < 5 minutes |
| Sample Throughput | High (with autosampler) | Moderate | Very High |
| Instrumentation Cost | Moderate | High | Low |
| Applicability | Wide range of non-volatile and thermally stable compounds | Volatile and semi-volatile compounds[16] | UV-absorbing compounds in simple matrices[17] |
Best Practices and Troubleshooting
-
System Suitability: Before initiating any validation experiment, a system suitability test must be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.[8]
-
Reference Standards: The use of well-characterized reference standards is crucial for the accuracy of the validation results.[11]
-
Mobile Phase Preparation: The mobile phase should be freshly prepared and degassed to avoid issues with pump performance and baseline noise. The pH of the mobile phase should be carefully controlled, as it can significantly impact the retention and peak shape of ionizable compounds.[8]
-
Column Care: Proper column handling and storage are essential for maintaining method performance and longevity. Flushing the column with an appropriate solvent after use is recommended.
Conclusion
The validated HPLC-UV method presented in this guide offers a reliable and robust solution for the quantification of this compound in a research and quality control setting. Its high specificity, accuracy, and precision make it the preferred method for routine analysis. While GC-MS provides superior sensitivity and structural information, its higher cost and complexity may not be necessary for routine quantification. UV-Vis spectrophotometry, although simple and rapid, lacks the specificity required for the analysis of this analyte in potentially complex sample matrices.
The choice of the most appropriate analytical method will always depend on the specific application and the resources available. However, a thorough validation, as outlined in this guide and mandated by regulatory bodies like the ICH, is a non-negotiable step to ensure the generation of scientifically sound and trustworthy data.[11]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. veeprho.com [veeprho.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. ikev.org [ikev.org]
- 13. benchchem.com [benchchem.com]
- 14. madison-proceedings.com [madison-proceedings.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. longdom.org [longdom.org]
- 18. scribd.com [scribd.com]
- 19. What is a UV-Vis Spectrophotometer? [denovix.com]
- 20. researchgate.net [researchgate.net]
A Comparative In Vitro Evaluation of Novel Compounds Derived from 2-Chloro-8-methylquinoline-3-carbaldehyde
This guide provides an in-depth comparative analysis of the in vitro biological activities of novel compounds synthesized from the versatile scaffold, 2-Chloro-8-methylquinoline-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the evaluation of these compounds as potential anticancer, antimicrobial, and antioxidant agents. We will explore the detailed methodologies for key in vitro assays, present comparative data against established standards, and provide insights into the structure-activity relationships that govern their therapeutic potential.
Introduction: The Promising Scaffold of Quinoline Derivatives
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] The fusion of a benzene and pyridine ring endows the quinoline nucleus with a unique electronic configuration, making it a privileged scaffold for interacting with various biological targets. The substituent at the 2-position, a chloro group, and the carbaldehyde at the 3-position of the this compound precursor offer reactive sites for diverse chemical modifications, leading to a library of novel compounds with potentially enhanced biological activities.[4][5] This guide focuses on the in vitro evaluation of such derivatives, providing a comparative framework to assess their efficacy.
Synthesis of Novel Derivatives: The Versatility of the Carbaldehyde Group
The primary route for derivatization of this compound involves the versatile reactivity of the 3-carbaldehyde group. A common and effective method is the formation of Schiff bases through condensation reactions with various primary amines.[1][4][6] This approach allows for the introduction of a wide range of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.
In Vitro Anticancer Activity Evaluation
The antiproliferative properties of the novel quinoline derivatives are a primary focus of this investigation. The MTT assay is a widely accepted and reliable colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
The Principle Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel quinoline derivatives and a standard anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and the standard drug (Doxorubicin) in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Comparative Performance Data: Anticancer Activity
| Compound/Drug | Cell Line | IC50 (µM) |
| Novel Quinoline Derivative 1 | MCF-7 | [Insert experimental data] |
| Novel Quinoline Derivative 1 | A549 | [Insert experimental data] |
| Novel Quinoline Derivative 2 | MCF-7 | [Insert experimental data] |
| Novel Quinoline Derivative 2 | A549 | [Insert experimental data] |
| Doxorubicin (Standard) | MCF-7 | 2.50 - 8.31[3][8] |
| Doxorubicin (Standard) | A549 | > 20[8][9] |
Note: The provided IC50 values for Doxorubicin are from literature and can vary depending on the specific experimental conditions.
In Vitro Antimicrobial Activity Evaluation
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have historically shown significant antibacterial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
The Principle Behind the Broth Microdilution Assay
The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Novel quinoline derivatives and a standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Prepare a two-fold serial dilution of the novel quinoline derivatives and Ciprofloxacin in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (bacteria in broth without any compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Comparative Performance Data: Antimicrobial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| Novel Quinoline Derivative 1 | S. aureus | [Insert experimental data] |
| Novel Quinoline Derivative 1 | E. coli | [Insert experimental data] |
| Novel Quinoline Derivative 2 | S. aureus | [Insert experimental data] |
| Novel Quinoline Derivative 2 | E. coli | [Insert experimental data] |
| Ciprofloxacin (Standard) | S. aureus | 0.25 - 0.6[2][10] |
| Ciprofloxacin (Standard) | E. coli | 0.013 - 0.016[2][11] |
Note: The provided MIC values for Ciprofloxacin are from literature and can vary depending on the specific bacterial strain and experimental conditions.
In Vitro Antioxidant Activity Evaluation
Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging activity of novel compounds.
The Principle Behind DPPH and ABTS Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet color. Upon reduction, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is indicative of the antioxidant's scavenging capacity.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
Materials:
-
DPPH solution (0.1 mM in methanol)
-
ABTS solution (7 mM) and potassium persulfate (2.45 mM)
-
Novel quinoline derivatives and standard antioxidants (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer
Procedure (DPPH Assay):
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to a fixed volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Procedure (ABTS Assay):
-
ABTS•+ Generation: Prepare the ABTS•+ solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours. Dilute the solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Comparative Performance Data: Antioxidant Activity
| Compound/Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Novel Quinoline Derivative 1 | [Insert experimental data] | [Insert experimental data] |
| Novel Quinoline Derivative 2 | [Insert experimental data] | [Insert experimental data] |
| Ascorbic Acid (Standard) | 4.97[13] | [Data varies] |
| Trolox (Standard) | [Data varies] | 2.34 - 2.93[13][14] |
Note: The provided IC50 values for standard antioxidants are from literature and can vary depending on the specific experimental conditions.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the synthesis of Schiff base derivatives and the in vitro assays.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Item - Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-8-methylquinoline-3-carbaldehyde Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1][2] Quinoline derivatives have demonstrated potent activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[3][4]
This guide focuses on a specific, highly reactive, and versatile subclass: analogs of 2-Chloro-8-methylquinoline-3-carbaldehyde. This core structure offers three primary points for chemical modification: the reactive chlorine atom at the C2 position, the versatile carbaldehyde group at the C3 position, and the broader quinoline ring system. Understanding the structure-activity relationships (SAR)—how specific chemical modifications at these sites influence biological activity—is paramount for designing next-generation therapeutics with enhanced potency and selectivity. We will delve into the synthesis, comparative biological data, and the underlying rationale for the design of these analogs, providing researchers with a comprehensive framework for their own drug discovery endeavors.
The Core Scaffold: Synthesis and Chemical Reactivity
The foundational starting material, this compound, is most efficiently synthesized via the Vilsmeier-Haack reaction.[5] This process involves the formylation and cyclization of a substituted acetanilide (in this case, 2-methylacetanilide) using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
The resulting scaffold is a potent building block due to its distinct reactive sites, which allows for a logical and systematic approach to analog synthesis.
Caption: General workflow for synthesizing the core scaffold.
The key to its utility lies in the differential reactivity of its functional groups:
-
C2-Chloro Group : This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the C3-carbaldehyde group activates the C2 position, allowing the chlorine to be readily displaced by various nucleophiles such as amines, azoles, and thiols.[1][8][9]
-
C3-Carbaldehyde Group : The aldehyde is a versatile handle for a plethora of chemical transformations. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.[5][9] These reactions significantly extend the molecular framework, allowing for the introduction of diverse pharmacophores.
-
C8-Methyl Group & Aromatic Ring : While less commonly modified, the methyl group and other positions on the benzene ring can be altered in the initial acetanilide starting material to fine-tune electronic properties and lipophilicity, which can impact pharmacokinetics and target binding.[10]
Caption: Key modification points for SAR studies.
Comparative Analysis of Biological Activities
The true value of the this compound scaffold is realized through the diverse biological activities exhibited by its analogs. Below, we compare the performance of various derivatives against cancer cell lines and microbial pathogens, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Derivatives of this scaffold have shown significant potential as anticancer agents, with activity often linked to mechanisms like apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization.[8] The primary strategy involves modifying the C2 and C3 positions to enhance binding affinity to biological targets.
A key SAR observation is that replacing the C2-chloro group with a benzotriazole moiety and derivatizing the C3-aldehyde into a hydrazone can lead to potent cytotoxic effects.[8] In contrast, analogs with a 1,2,4-triazole ring at the C2 position were generally found to be inactive, highlighting the critical role of the substituent at this position.[8]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoline-3-Carbaldehyde Analogs
| Compound ID | C2-Substituent | C3-Substituent | Pancreatic Cancer (DAN-G) | Lung Cancer (LCLC-103H) | Cervical Cancer (SISO) | Reference |
|---|---|---|---|---|---|---|
| 5e | 1H-Benzotriazol-1-yl | Pyridin-2-yl-hydrazonomethyl | 1.23 | 2.58 | 2.50 | [8] |
| 7a | 1H-Benzotriazol-1-yl | Benzohydrazide-methylene | 1.84 | >10 | 1.80 | [8] |
| 9h | 1H-Benzotriazol-1-yl | Naphthalene-2-sulfonohydrazide | 7.39 | >10 | 2.65 | [8] |
| Series 4, 6, 8 | 1,2,4-Triazole | Various Hydrazones | Inactive | Inactive | Inactive | [8] |
| Doxorubicin | - | - | 0.02 | 0.03 | 0.04 | [11] |
| Cisplatin | - | - | 1.10 | 1.50 | 1.30 |[11] |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.
The data clearly indicates that the benzotriazole-containing quinoline 5e exhibits potent, broad-spectrum cytostatic effects, with IC₅₀ values comparable to the established chemotherapeutic agent Cisplatin in some cell lines.[8][11] The selectivity observed in compounds 7a and 9h suggests that further modifications to the hydrazone moiety at C3 can be used to target specific cancer types.
Antimicrobial Activity
The quinoline core is famously associated with antimicrobial drugs (e.g., fluoroquinolones). Analogs of this compound continue this legacy, showing activity against a range of bacteria and fungi. Modifications often involve the formation of Schiff bases at the C3 position or substitution at the C2 position.
For instance, converting the C2-chloro group to a morpholino group and subsequently forming an imine at C3 with 2-amino-5-methyl-thiophene-3-carbonitrile, followed by reduction, yielded compounds with notable antibacterial and antifungal activity.[1][9] Specifically, a bromo-substituted derivative on the quinoline ring exhibited the highest activity.[1][9]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Analogs
| Compound ID | Key Structural Feature | E. coli | S. aureus | B. spizizenii | A. niger | C. lunata | Reference |
|---|---|---|---|---|---|---|---|
| 28d | Bromo-substituted morpholino-thiophene derivative | +++ | +++ | +++ | +++ | +++ | [1][9] |
| Schiff Base 4c, 4g | 5-Benzimidazolecarboxylic hydrazide Schiff Base | 25-50 | - | - | - | - | [12] |
| Ciprofloxacin | (Standard Antibiotic) | <10 | <10 | <10 | - | - | [1][13] |
| Fluconazole | (Standard Antifungal) | - | - | - | - | - |[14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. (+++) indicates highest reported activity where specific values were not provided.
The results underscore the potential of these quinoline analogs as antimicrobial agents. The broad-spectrum activity of compound 28d is particularly noteworthy.[1][9] Furthermore, Schiff bases derived from condensation with 5-benzimidazolecarboxylic hydrazide show promising activity against E. coli.[12]
Experimental Methodologies: A Self-Validating Approach
To ensure scientific integrity, the protocols described below are based on established and validated methods from the cited literature. They provide a clear path from synthesis to biological evaluation.
Protocol 1: Synthesis of this compound
This protocol is adapted from the Vilsmeier-Haack reaction procedures described in multiple sources.[5][6][7]
Rationale: This one-pot reaction is highly efficient for creating the core quinoline scaffold from simple acetanilides. The Vilsmeier reagent acts as both a formylating agent and a cyclizing catalyst.
Step-by-Step Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place dry N,N-dimethylformamide (DMF, 3 molar equivalents) and cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 6 molar equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-methylacetanilide (1 molar equivalent) portion-wise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethyl acetate or acetonitrile) to obtain pure this compound.[7]
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[5]
Protocol 2: General Synthesis of Schiff Base Analogs at C3
This protocol describes the condensation reaction of the carbaldehyde group.[5][9]
Rationale: Schiff base formation is a straightforward and high-yielding reaction that allows for the introduction of a wide variety of aromatic and heterocyclic amines at the C3 position, significantly expanding chemical diversity.
Step-by-Step Procedure:
-
Dissolve this compound (1 molar equivalent) in a suitable solvent such as ethanol or acetone.[9]
-
Add the desired substituted aromatic aniline or heterocyclic amine (1 molar equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde oxygen, thereby activating the carbonyl carbon for nucleophilic attack.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction completion by TLC.
-
After completion, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from ethanol to yield the pure Schiff base derivative.
-
Characterize the final compound using appropriate spectroscopic techniques.[5]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The MTT assay is a reliable, quantitative, and widely accepted method for screening the cytotoxic potential of novel compounds against cancer cell lines. It provides the IC₅₀ value, a key metric for comparing compound potency.
Caption: Workflow for determining in vitro cytotoxicity.
Step-by-Step Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., DAN-G, SISO) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells, ensuring each concentration is tested in triplicate. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37 °C with 5% CO₂.[11]
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that:
-
C2 Position is Critical for Potency: The nature of the substituent at the C2 position drastically influences biological activity. Large, aromatic heterocyclic systems like benzotriazole are highly favorable for anticancer activity, while others like 1,2,4-triazole abolish it.[8]
-
C3 Position Modulates Selectivity and Spectrum: Derivatization of the C3-carbaldehyde into Schiff bases and hydrazones is a powerful strategy to fine-tune the activity spectrum. These modifications can impart selectivity towards specific cancer cell lines or broaden activity against various microbial strains.[8][12]
-
Ring Substitution Fine-Tunes Properties: Although less explored in the cited literature for this specific scaffold, substitutions on the benzene portion of the quinoline ring are a known strategy to optimize pharmacokinetic properties like lipophilicity and metabolic stability.[10]
Future research should focus on expanding the library of substituents at the C2 position and exploring a wider range of heterocyclic amines and hydrazides for condensation at C3. Combining potent C2 substituents with selectivity-conferring C3 moieties could lead to the discovery of highly effective and targeted drug candidates. Furthermore, in vivo studies of the most promising compounds identified in these in vitro screens are the essential next step toward clinical translation.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. ijrpr.com [ijrpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of antimicrobial drug discovery.[1][2] Its inherent biological activity and the versatility of its structure for chemical modification have given rise to a plethora of derivatives with a broad spectrum of antimicrobial activities.[3][4] This guide offers a comparative analysis of the antimicrobial prowess of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing battle against microbial infections and the escalating threat of antimicrobial resistance.[1][3]
The Enduring Legacy and Versatility of the Quinoline Nucleus
Quinoline itself possesses limited biological importance, but its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer effects.[1][5] The antimicrobial activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system.[6][7] This structure-activity relationship (SAR) is a critical area of investigation, enabling medicinal chemists to rationally design and synthesize novel quinoline-based agents with enhanced potency and a broader spectrum of activity.[1][8]
Comparative Antimicrobial Activity of Key Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables provide a comparative summary of the in vitro activity of prominent and novel quinoline derivatives against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Fluoroquinolones: The Clinical Mainstays
Fluoroquinolones are a well-established class of synthetic quinoline derivatives characterized by a fluorine atom at position 6 and a piperazine moiety at position 7.[8][9] They exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[8][10]
| Derivative | Organism | MIC (µg/mL) | Reference(s) |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.26 | [11] |
| Escherichia coli | - | [2] | |
| Levofloxacin | Staphylococcus aureus (MRSA) | - | [10] |
| Moxifloxacin | Staphylococcus aureus (MRSA) | 0.049 | [11] |
| Delafloxacin | Staphylococcus aureus (MRSA) | 0.12 - 0.25 | [10] |
| Streptococcus pneumoniae | 0.008 - 0.015 | [10] | |
| Nemonoxacin | Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [10] |
| Streptococcus pneumoniae | 0.06 - 0.12 | [10] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Novel and Hybrid Quinoline Derivatives: The Next Generation
Researchers are actively exploring novel quinoline derivatives and hybrid molecules to overcome the challenge of fluoroquinolone resistance and to broaden the antimicrobial spectrum.[5][12] These compounds often feature unique substitutions and fused ring systems designed to interact with novel bacterial targets or to evade existing resistance mechanisms.
| Derivative | Organism | MIC (µg/mL) | Reference(s) |
| Quinolone-coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [12] |
| N-methylbenzoindolo[3,2-b]-quinoline derivative 8 | Enterococcus faecium (vancomycin-resistant) | 4 | [1] |
| 1,2,3-triazole incorporated quinoline conjugates (32, 33) | Aspergillus flavus | 12.5 | [1] |
| Fusarium oxysporum, Aspergillus niger, Cryptococcus neoformans | 25 | [1] | |
| 2-sulfoether-4-quinolone scaffold 15 | Staphylococcus aureus | 0.8 (µM) | [1] |
| Bacillus cereus | 1.61 (µM) | [1] | |
| Quinoline-piperazine hybrids | Gram-positive & Gram-negative bacteria, Mycobacteria | - | [5] |
| Quinolinequinones (QQ2, QQ6) | Staphylococcus epidermidis, Staphylococcus aureus | 1.22 - 9.76 | [13] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [14] |
| Mycobacterium tuberculosis H37Rv | - | [14] |
Mechanism of Action: Targeting Essential Bacterial Processes
The primary mechanism of action for the widely used fluoroquinolones involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][10] This dual-targeting capability contributes to their broad-spectrum activity.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroquinolones tackling antimicrobial resistance: Rational design, mechanistic insights and comparative analysis of norfloxacin vs ciprofloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Assay Interference: A Comparative Guide to the Cross-Reactivity of 2-Chloro-8-methylquinoline-3-carbaldehyde
In the landscape of modern drug discovery, the identification of robust and specific hit compounds is paramount. High-throughput screening (HTS) campaigns often yield a plethora of "active" molecules, yet a significant portion of these can be misleading due to assay interference. This guide provides an in-depth analysis of the cross-reactivity profile of 2-Chloro-8-methylquinoline-3-carbaldehyde , a compound whose structural motifs—a quinoline core and a reactive aldehyde—raise red flags for non-specific activity.
Through a series of comparative experimental frameworks, we will dissect the behavior of this compound against two rationally chosen alternatives: a structurally related analog lacking the reactive aldehyde, (2-chloro-8-methylquinolin-3-yl)methanol , and a well-characterized, selective non-covalent inhibitor, Pirtobrutinib . This guide is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of assay interference and to provide a practical framework for validating screening hits.
The Suspect: Unpacking the Chemistry of this compound
This compound is a quinoline derivative that has appeared in various chemical libraries. The quinoline scaffold itself is a known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] However, it is also a notorious member of the Pan-Assay Interference Compounds (PAINS) family.[2] PAINS are compounds that appear as hits in a multitude of assays due to non-specific interactions rather than specific binding to a biological target.
The primary concerns with this compound stem from two key structural features:
-
The Quinoline Core: Quinoline-based compounds are known to interfere with fluorescence-based assays through quenching or inherent fluorescence.[3][4] They can also intercalate into DNA and other biomolecules, leading to non-specific biological effects.[4]
-
The Aldehyde Group: Aldehydes are electrophilic and can react with nucleophilic residues in proteins, most notably the thiol group of cysteine residues, to form covalent adducts.[5] This covalent modification can lead to irreversible inhibition of enzymes and broad cytotoxicity, often resulting in false positives in screening campaigns.
This guide will explore the practical implications of these structural alerts in three common assay formats: a biochemical kinase assay, a fluorescence-based assay, and a cell-based cytotoxicity assay.
The Comparators: Establishing a Baseline for Specificity
To objectively assess the cross-reactivity of this compound, we have selected two comparator compounds:
-
(2-chloro-8-methylquinolin-3-yl)methanol (Comparator A): This compound retains the quinoline core of our topic compound but has the aldehyde group reduced to a less reactive alcohol. This allows us to isolate the effects of the aldehyde moiety. This compound can be synthesized from this compound.[6]
-
Pirtobrutinib (Comparator B): A highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[7][8] As a "clean" clinical candidate, Pirtobrutinib serves as our gold standard for specific, non-interfering behavior in these assays.
Comparative Analysis in a Biochemical Kinase Assay
Protein kinases are a major class of drug targets, and kinase inhibition assays are a cornerstone of many screening campaigns.[9] However, these assays are also susceptible to interference.
Experimental Protocol: In Vitro BTK Kinase Assay
A standard in vitro kinase assay was performed to measure the inhibition of Bruton's tyrosine kinase (BTK). The assay quantifies the phosphorylation of a substrate peptide by measuring the depletion of ATP using a luminescence-based readout (e.g., Kinase-Glo®).
Step-by-Step Methodology:
-
A reaction mixture containing BTK enzyme, a specific peptide substrate, and ATP at its Km concentration is prepared in a suitable kinase buffer.
-
The test compounds (this compound, Comparator A, and Comparator B) are serially diluted and added to the reaction mixture.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
A luminescence-based ATP detection reagent is added, which halts the kinase reaction and measures the remaining ATP.
-
Luminescence is read on a plate reader, and the data is normalized to controls to determine the percent inhibition and calculate IC50 values.
Data Summary:
| Compound | Target | Putative MOA | IC50 (µM) in BTK Kinase Assay |
| This compound | Non-specific | Covalent/PAINS | 1.5 |
| Comparator A: (2-chloro-8-methylquinolin-3-yl)methanol | Non-specific | PAINS | > 50 |
| Comparator B: Pirtobrutinib | BTK | Non-covalent, selective | 0.005 |
Interpretation of Results:
As anticipated, This compound shows potent inhibition of BTK in the low micromolar range. However, this apparent activity is highly suspect. In contrast, Comparator A , which lacks the reactive aldehyde, is largely inactive, strongly suggesting that the observed inhibition by the parent compound is due to covalent modification of the enzyme by the aldehyde group. Pirtobrutinib , our selective inhibitor, demonstrates the expected high potency in the nanomolar range.
Workflow for the in vitro BTK kinase assay.
Unmasking Interference in Fluorescence-Based Assays
Fluorescence-based assays are widely used due to their high sensitivity and adaptability to HTS.[10] However, they are particularly prone to artifacts such as fluorescence quenching or the inherent fluorescence of test compounds.
Experimental Protocol: Fluorescence Quenching Assay
To assess the potential for fluorescence interference, a simple quenching assay was performed using a common green fluorophore, fluorescein.
Step-by-Step Methodology:
-
A solution of fluorescein at a fixed concentration (e.g., 1 µM) is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the fluorescein solution in a microplate.
-
The fluorescence intensity is measured at the excitation and emission wavelengths of fluorescein (e.g., Ex/Em = 494/521 nm).
-
A decrease in fluorescence intensity in the presence of the compound indicates quenching.
Data Summary:
| Compound | Inherent Fluorescence | Quenching of Fluorescein |
| This compound | Moderate | Significant |
| Comparator A: (2-chloro-8-methylquinolin-3-yl)methanol | Moderate | Significant |
| Comparator B: Pirtobrutinib | Low | Negligible |
Interpretation of Results:
Both This compound and Comparator A exhibit significant quenching of fluorescein's fluorescence. This is a classic characteristic of many quinoline-containing compounds and demonstrates their potential to interfere with any assay that relies on a fluorescent readout.[3][4] This interference is independent of the aldehyde group. In contrast, Pirtobrutinib shows negligible quenching, as expected for a well-behaved screening compound.
These results serve as a critical counter-screen. Had this compound been identified as a hit in a fluorescence-based primary screen, this quenching activity would immediately flag it as a probable false positive.
Assessing Non-Specific Effects through Cytotoxicity
A common consequence of non-specific reactivity is broad cytotoxicity.[11] Evaluating a compound's effect on cell viability is a crucial step in distinguishing targeted anti-proliferative effects from generalized toxicity.
Experimental Protocol: LDH Release Cytotoxicity Assay
The release of lactate dehydrogenase (LDH) from cells is a marker of compromised cell membrane integrity and is a common method for measuring cytotoxicity.[12]
Step-by-Step Methodology:
-
A suitable cell line (e.g., HEK293) is seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a defined period (e.g., 24 hours).
-
A portion of the cell culture supernatant is transferred to a new plate.
-
An LDH reaction mixture is added to the supernatant, and the plate is incubated at room temperature.
-
The absorbance is measured at 490 nm, which is proportional to the amount of LDH released.
-
IC50 values for cytotoxicity are calculated.
Data Summary:
| Compound | Cytotoxicity IC50 (µM) in HEK293 cells |
| This compound | 5.2 |
| Comparator A: (2-chloro-8-methylquinolin-3-yl)methanol | 45.8 |
| Comparator B: Pirtobrutinib | > 100 |
Interpretation of Results:
This compound demonstrates significant cytotoxicity with a low micromolar IC50 value. This is consistent with its potential to cause widespread cellular damage through covalent modification of numerous proteins. Comparator A , while still exhibiting some cytotoxicity likely attributable to the quinoline core, is nearly an order of magnitude less potent, again highlighting the contribution of the reactive aldehyde to the detrimental cellular effects. As expected, the highly selective Pirtobrutinib shows no significant cytotoxicity at the tested concentrations.
This data further reinforces the classification of this compound as a promiscuous, reactive compound that should be deprioritized in a drug discovery cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-8-methylquinoline-3-carbaldehyde
Welcome to a comprehensive guide on the safe and compliant disposal of 2-Chloro-8-methylquinoline-3-carbaldehyde (CAS No. 73568-26-0). As a chlorinated quinoline derivative, this compound is an invaluable intermediate in synthetic and pharmaceutical chemistry, used in the development of novel therapeutic agents and other complex molecules.[1][2] However, its chemical nature necessitates stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This document provides a procedural framework grounded in established safety principles to manage the waste stream of this compound effectively.
Core Hazard Profile and Chemical Identity
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance, primarily due to its irritant properties and its classification as a halogenated organic compound.[3][4] The parent quinoline structure is often handled with extreme caution as a potential carcinogen and mutagen, warranting a conservative approach to all its derivatives.[5]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 73568-26-0 | [4][6] |
| Molecular Formula | C₁₁H₈ClNO | [6] |
| Molecular Weight | 205.64 g/mol | [6] |
| Appearance | Yellow to yellow-brown crystalline powder | [6][7] |
| Melting Point | 138-141 °C | [1][6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Signal Word | Warning | [3] |
| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |[3][4][8] |
Immediate Safety & Handling Protocols
Proper disposal begins with proper handling. Minimizing exposure and preventing accidental release are paramount. All personnel handling this compound must be trained on its specific hazards.[9]
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The causality is clear: to prevent the compound, a known irritant, from coming into contact with sensitive tissues.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4] This provides a direct barrier against airborne particles contacting the eyes.
-
Skin Protection: Use nitrile or other chemically resistant gloves. Wear a lab coat, and for larger quantities, consider impervious clothing.[3] Contaminated gloves or clothing must be removed immediately and disposed of as hazardous waste.[9]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust.[10] If a fume hood is not available, a NIOSH-approved N95 dust mask or a full-face respirator should be used to prevent respiratory tract irritation.[3]
Spill Management Protocol
In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[5]
-
Control Ignition Sources: While the compound itself has no listed flash point, this is a standard precaution for any chemical spill.[5]
-
Don Appropriate PPE: Before cleanup, don the full PPE described in section 2.1.
-
Contain and Absorb: For a solid spill, gently cover the material with an inert absorbent like vermiculite, dry sand, or earth to prevent it from becoming airborne.[5][11] Do not use combustible materials like paper towels for the initial cleanup.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste.[5][11]
-
Decontaminate Area: Once the bulk material is removed, decontaminate the surface with a suitable solvent (e.g., ethanol) and absorbent pads, which must also be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[5]
Waste Segregation & Collection: A Critical Step
The most significant aspect of disposing of this compound is its identity as a halogenated organic compound . This classification dictates that its waste stream must be kept separate from non-halogenated waste.
Causality: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire batch, making it unsuitable for solvent recovery or fuel blending.[12] This dramatically increases disposal costs and environmental impact. Therefore, rigorous segregation is a cornerstone of both fiscal and environmental responsibility in the lab.
Step-by-Step Collection Protocol
-
Select the Correct Container: Use a designated, leak-proof hazardous waste container, preferably made of high-density polyethylene (HDPE) or the original product container.[13] The container must be clearly marked "Halogenated Organic Waste - Solids."
-
Deposit Waste: Place all solid waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials from spills, directly into this container.
-
Avoid Mixing: Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, or other incompatible chemical streams.[12]
-
Seal and Label: Keep the container tightly sealed when not in use.[13] The label must be filled out completely with the full chemical name ("this compound"), concentration, and hazard warnings (Irritant).
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste.
Terminal Disposal Methodology: High-Temperature Incineration
Land disposal of halogenated organic wastes is generally prohibited or severely restricted due to their persistence and potential to leach into the environment.[14][15] The accepted and most effective terminal disposal method for these compounds is high-temperature incineration.[14][15][16]
The Scientific Principle: This process involves the controlled combustion of the waste at temperatures typically between 800°C and 1500°C.[16] At these temperatures, the organic molecule is decomposed into simpler, gaseous byproducts. The chlorine atom is primarily converted to hydrogen chloride (HCl) gas.[14][16] These exit gases are then passed through a "scrubber" system, which uses a caustic solution (like sodium hydroxide) or water to neutralize and remove the acidic HCl gas, preventing its release into the atmosphere.[14][16] This method ensures the complete and permanent destruction of the hazardous compound.[14]
All disposal must be conducted through an approved and licensed hazardous waste treatment and disposal facility, in strict accordance with all applicable local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][8]
References
- 1. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nj.gov [nj.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ethz.ch [ethz.ch]
- 14. tandfonline.com [tandfonline.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Safe Handling of 2-Chloro-8-methylquinoline-3-carbaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents is fundamental to both groundbreaking research and the safety of our laboratory personnel. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Chloro-8-methylquinoline-3-carbaldehyde (CAS No. 73568-26-0), a key intermediate in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in every procedural step.
Hazard Identification and Risk Assessment
This compound is a solid compound that presents several potential hazards. A thorough understanding of these risks is the first step in ensuring safe laboratory practices.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 136-143 °C |
Given its properties as a fine solid, there is a significant risk of generating airborne dust during handling, which can lead to inhalation and subsequent respiratory irritation. Skin and eye contact are also primary routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended. Nitrile provides good dexterity and splash protection, while neoprene and butyl rubber offer enhanced resistance to halogenated and aromatic compounds. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. Ensure that clothing worn underneath is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | For weighing and handling of the solid compound, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particulates.[1] If the compound is being used in a way that could generate vapors (e.g., heating), or if handling large quantities, a half-face or full-face respirator with organic vapor cartridges is necessary.[2][3][4] |
Operational Protocols: From Weighing to Waste
Adherence to standardized procedures is critical for minimizing exposure and ensuring the integrity of your experiments.
Weighing the Compound
The process of weighing a hazardous powder requires particular care to prevent the generation of dust.
Step-by-Step Weighing Procedure:
-
Preparation: Before starting, ensure you are wearing all the required PPE. Designate a specific area for weighing, preferably within a chemical fume hood.[3] Cover the work surface with absorbent bench paper.
-
Tare the Container: Place a lidded container on the balance and press the tare button.
-
Transfer in a Fume Hood: Move the tared container to the chemical fume hood. Carefully add the this compound to the container, then securely close the lid.
-
Re-weigh: Return the closed container to the balance to obtain the final weight.
-
Adjustments: If you need to add or remove any of the compound, always do so inside the fume hood.
Workflow for Weighing Hazardous Solids
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
